o-Tolidine sulfone
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPYCPPVCMEBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55011-44-4 | |
| Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of o-Tolidine Sulfone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of o-tolidine sulfone (3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide), a vital intermediate in the production of dyes, pharmaceuticals, and agrochemicals. This document details the primary manufacturing process, offers in-depth experimental protocols, and presents available quantitative data to assist researchers in their laboratory and development endeavors.
Core Synthesis and Purification Methodology
The predominant industrial method for synthesizing this compound is the direct sulfonation of o-tolidine using fuming sulfuric acid. This process is a classic example of electrophilic aromatic substitution. The overall synthesis can be broken down into four key stages: sulfonation, precipitation, alkalinization, and purification.
A primary byproduct of this reaction is this compound sulfonic acid, which can form when sulfonation occurs on the benzene ring in addition to the formation of the sulfone bridge. Controlling reaction conditions such as temperature, molar ratio of reactants, and reaction time is crucial to minimize the formation of this and other impurities.[1][2]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis and Purification.
Experimental Protocols
The following protocols are based on established methodologies and provide a detailed guide for the laboratory-scale synthesis and purification of this compound.[2]
Synthesis of Crude this compound
-
Reaction Setup : In a suitable reactor, o-tolidine is reacted with fuming sulfuric acid. It is recommended to first prepare o-tolidine sulfate before sulfonation.[2]
-
Sulfonation : The o-tolidine sulfate is then heated in fuming sulfuric acid to a temperature of 80-85°C to initiate the sulfonation and cyclization to form the sulfone bridge.[2]
-
Precipitation : After the reaction is complete, the mixture is cooled to approximately 40°C or lower. The cooled reaction mixture is then carefully poured into a large volume of ice water. This step causes the this compound to precipitate as its sulfate salt.[2]
-
Isolation of Crude Sulfate : The precipitated this compound sulfate is collected by filtration.[2]
-
Alkalinization : The filtered precipitate is then suspended in water and made alkaline (e.g., with a sodium hydroxide solution) to yield the crude this compound as a free base, which is then collected by filtration.[1][2]
Purification of this compound
-
Acidification : The crude this compound is suspended in water, and an acidic aqueous solution, such as hydrochloric acid, is added to acidify the suspension. The mixture is then stirred at an elevated temperature (e.g., 80°C) for a period of time (e.g., 2 hours).[2]
-
pH Adjustment : The suspension is cooled, and an alkaline solution, such as sodium hydroxide, is added to adjust the pH to approximately 2. This causes the purified this compound to precipitate as yellow crystals.[2]
-
Isolation and Drying : The precipitated crystals are collected by filtration, washed with water and ethanol, and then dried under reduced pressure at a temperature of around 110°C.[2]
Quantitative Data and Reaction Parameters
The yield and purity of this compound are highly dependent on the reaction conditions. The following tables summarize the available quantitative data.
Recommended Reaction Conditions
| Parameter | Recommended Value/Range | Notes |
| Sulfonation Temperature | 80-85°C | Higher temperatures can lead to the formation of this compound sulfonic acid as a byproduct.[2] |
| Molar Ratio (SO₃:o-tolidine) | ≥ 4, preferably ≥ 5, and more preferably ≥ 5.5 | A lower molar ratio can result in an inefficient reaction and lower yield of the desired product.[2] |
Purification Yield and Purity
| Purification Step | Reagents and Conditions | Yield | Purity |
| Acidification and pH Adjustment | Crude this compound, 36% HCl, 40% NaOH, stirred at 80°C for 2 hours, pH adjusted to 2. | 94.5% | 98.7% (total of three isomers by HPLC), with 1.22% this compound sulfonic acid impurity.[2] |
Alternative Synthesis Routes
While the direct sulfonation of o-tolidine is the most common method, other general approaches to sulfone synthesis exist and could potentially be adapted for this compound.
One such method is the oxidation of a corresponding sulfide . This would involve the synthesis of a dibenzothiophene precursor to this compound, which would then be oxidized to the sulfone. Common oxidizing agents for this type of transformation include hydrogen peroxide, potassium permanganate, and m-chloroperoxybenzoic acid (mCPBA).[1] The choice of oxidant and reaction conditions would be critical to ensure complete oxidation to the sulfone without causing unwanted side reactions.[1]
Chemical Reaction Pathway
The following diagram illustrates the chemical transformation from o-tolidine to this compound.
Caption: Synthesis of this compound from o-Tolidine.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to o-Tolidine Sulfone
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound. The information is curated for professionals in research and development, with a focus on data clarity and experimental context.
Core Chemical and Physical Properties
This compound, with the CAS Number 55011-44-4, is a biomedical and chemical intermediate.[][2] Its chemical structure features a dibenzothiophene dioxide core with amine and methyl functional groups.[]
Data Summary
The following table summarizes the key quantitative properties of this compound. It is important to note the discrepancies in reported values for boiling point and flash point across different sources, which may be due to different experimental conditions or measurement of isomers.
| Property | Value | Source(s) |
| CAS Number | 55011-44-4 | [][2][3][4][5] |
| IUPAC Name | 2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | [] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [][2][3][6] |
| Molecular Weight | 274.34 g/mol | [][2][3][5] |
| Appearance | White to Yellow to Green powder to crystal | [][6] |
| Melting Point | >350 °C | [][2][4][5] |
| Boiling Point | 579.7 ± 50.0 °C at 760 mmHg 199 °C at 10 mmHg | [4] [3] |
| Density | 1.4 ± 0.1 g/cm³ | [4] |
| Flash Point | 304.4 ± 30.1 °C 45 °C | [4] [3] |
| Purity | >70.0% (HPLC) | [] |
| Storage Temperature | -20°C | [][2][6] |
Experimental Protocols
Synthesis of this compound
The primary method for synthesizing this compound is through the sulfonation of o-tolidine using fuming sulfuric acid.[7][8] This process is an electrophilic aromatic substitution reaction.[7] A detailed protocol, adapted from patent literature, is outlined below.[8]
Step 1: Sulfonation
-
o-Tolidine is first converted into its sulfate salt.
-
The o-tolidine sulfate is then reacted with fuming sulfuric acid. The reaction mixture is heated to 80-85°C to facilitate sulfonation and cyclization to form the sulfone.[8] Theoretically, 2 moles of sulfur trioxide are required per mole of o-tolidine, but using a molar ratio of 4 or more is preferable.[8]
Step 2: Precipitation and Isolation of Crude Product
-
The reaction mixture is poured into ice water.
-
This causes the crude this compound to precipitate out of the solution.[8]
-
The precipitate is collected via filtration.[8]
-
The collected solid is then added to water and made alkaline to yield the crude product, which is again collected by filtration.[8]
Step 3: Purification
-
The crude this compound is suspended in water.
-
The suspension is acidified by adding a 36% (by mass) aqueous hydrochloric acid solution and stirred at 80°C for approximately 2 hours.[8]
-
After cooling, a 40 mass% sodium hydroxide aqueous solution is added to adjust the pH to 2.[8]
-
The precipitated purified product (yellow crystals) is collected by filtration, washed with water and ethanol, and dried under reduced pressure.[8]
Caption: Synthesis and Purification Workflow for this compound.
Applications and Biological Significance
This compound serves as a versatile chemical intermediate and a building block in various fields, primarily due to the properties conferred by its rigid sulfone group and reactive amine functionalities.[2][7]
Industrial and Research Applications
-
Polymer Science : It is used as a monomer in the synthesis of high-performance polymers such as aromatic polyamides and polyimides. The sulfone linkage in the polymer backbone contributes to high thermal stability and good solubility.[7]
-
Dye Synthesis : It is an important intermediate for producing soluble azo dyes and insoluble pigments for the textile, leather, and paper industries.[2]
-
Agrochemicals : The compound is utilized as a precursor in the production of agrochemicals.[2]
-
Analytical Reagent : While the parent compound, o-tolidine, is a known analytical reagent, the introduction of the sulfone group enhances water solubility, suggesting potential for the development of novel sulfone-based analytical reagents.[7]
Caption: Key application areas for this compound.
Biological and Medicinal Significance
The sulfone group is a prominent pharmacophore in medicinal chemistry, and its derivatives are known to exhibit a wide spectrum of biological activities.[7][9] While specific signaling pathways for this compound are not extensively detailed in the literature, its structural motifs suggest potential therapeutic activities.
-
Antimicrobial Activity : It is described as an antimicrobial agent that can combat bacteria such as the notorious Staphylococcus aureus.[] It has been presented as a remedy for dermal afflictions like impetigo and cellulitis.[]
-
Drug Development : The sulfonamide structure within this compound makes it a precursor for developing new compounds with potential antibacterial and antitumor properties.[2] The broader class of sulfone-containing compounds has been investigated for anti-inflammatory, anticancer, anti-HIV, and antimalarial activities.[9]
Caption: Biological activities associated with the sulfone functional group.
References
- 2. Cas 55011-44-4,this compound | lookchem [lookchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]
- 5. This compound | 55011-44-4 [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | 55011-44-4 | Benchchem [benchchem.com]
- 8. JP2011016796A - Method of producing o-tolidinesulfone - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of o-Tolidine Sulfone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of o-Tolidine sulfone (3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide), a compound of interest in various research and development sectors. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for this compound and provides detailed experimental protocols for acquiring these spectra.
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, this section presents predicted data based on the analysis of its chemical structure and comparison with similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted ¹H and ¹³C NMR data are crucial for the structural elucidation and verification of this compound. The chemical shifts are influenced by the electron-donating amino groups and the electron-withdrawing sulfone group, as well as the methyl substituents on the aromatic rings.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Assignment | Predicted Chemical Shift (ppm) | Assignment | Predicted Chemical Shift (ppm) |
| Ar-H | 7.0 - 7.5 | C-S | 135 - 140 |
| -NH₂ | 4.0 - 5.0 | C-N | 145 - 150 |
| -CH₃ | 2.2 - 2.5 | C-CH₃ | 120 - 125 |
| Ar-C | 115 - 130 | ||
| Ar-CH | 110 - 120 | ||
| -CH₃ | 15 - 20 |
Note: Predicted chemical shifts are in ppm relative to tetramethylsilane (TMS). The solvent used can influence the exact chemical shifts.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
Table 2: Predicted FT-IR Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H | Stretching | 3300 - 3500 (two bands for primary amine) |
| C-H (aromatic) | Stretching | 3000 - 3100 |
| C-H (aliphatic) | Stretching | 2850 - 3000 |
| C=C (aromatic) | Stretching | 1500 - 1600 |
| S=O (sulfone) | Asymmetric & Symmetric Stretching | 1300 - 1350 and 1140 - 1160 |
| C-N | Stretching | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of this compound is expected to exhibit absorption maxima (λmax) characteristic of aromatic compounds with extended conjugation and the presence of auxochromic (amino) and chromophoric (sulfone) groups.
Table 3: Predicted UV-Vis Data for this compound
| Transition | Predicted λmax (nm) | Solvent |
| π → π | 250 - 280 | Ethanol |
| n → π | 320 - 360 | Ethanol |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.
Materials:
-
This compound (solid)
-
Deuterated dimethyl sulfoxide (DMSO-d₆) or other suitable deuterated solvent
-
5 mm NMR tubes
-
Volumetric flask
-
Pipettes
-
Filtration apparatus (e.g., syringe with a filter)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a small vial. Gentle warming or sonication may be required to aid dissolution.
-
Filter the solution through a cotton plug or a syringe filter directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the NMR magnet.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
Acquire the ¹³C NMR spectrum, typically with proton decoupling, using an adequate number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts and multiplicities.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of solid this compound.
Materials:
-
This compound (solid powder)
-
ATR-FTIR spectrometer
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean it with a lint-free wipe soaked in a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the this compound powder onto the center of the ATR crystal using a clean spatula.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
-
Data Processing and Cleanup:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Label the significant peaks in the resulting spectrum.
-
After analysis, release the press arm, remove the sample, and clean the ATR crystal thoroughly with a solvent and lint-free wipe.
-
UV-Vis Spectroscopy
Objective: To obtain the UV-Vis absorption spectrum of this compound in solution.
Materials:
-
This compound
-
Spectroscopic grade ethanol (or other suitable transparent solvent)
-
Volumetric flasks (e.g., 10 mL, 25 mL)
-
Quartz cuvettes (1 cm path length)
-
UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of this compound in ethanol with a known concentration (e.g., 1 mg/mL). This may require sonication to fully dissolve.
-
From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading in the optimal range (typically 0.1 - 1.0 a.u.).
-
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for the scan (e.g., 200-800 nm).
-
-
Measurement:
-
Fill a quartz cuvette with the blank solvent (ethanol) and place it in the reference holder.
-
Fill another quartz cuvette with the sample solution and place it in the sample holder.
-
Run a baseline correction with the blank solvent.
-
Acquire the absorption spectrum of the sample solution.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If quantitative analysis is required, use the Beer-Lambert law (A = εbc) to determine the molar absorptivity (ε).
-
Visualizations
The following diagrams illustrate the chemical structure and the general workflow for the spectroscopic analysis of this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Caption: Structure of this compound and its correlation with predicted spectroscopic signals.
Navigating the Solubility and Stability of o-Tolidine Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolidine sulfone, a key intermediate in various chemical syntheses, presents unique challenges in formulation and development due to its limited solubility and potential for degradation. This technical guide provides a comprehensive overview of the methodologies required to accurately assess the solubility and stability of this compound in a range of solvents. While specific quantitative data for this compound is not extensively available in public literature, this document outlines robust experimental protocols and data presentation strategies to enable researchers to generate reliable and comparable results. This guide is intended to be a foundational resource for scientists and professionals working with this compound, facilitating informed decisions in process chemistry, formulation development, and analytical method development.
Introduction
This compound (CAS No. 55011-44-4) is an aromatic sulfone compound utilized in the synthesis of dyes and other specialty chemicals. Its rigid, crystalline structure, characterized by a high melting point of over 350°C, suggests low solubility in common solvents. Understanding the solubility and stability profile of this compound is critical for optimizing reaction conditions, developing stable formulations, and ensuring the quality and safety of downstream products. This guide details the necessary experimental frameworks to systematically evaluate these crucial physicochemical properties.
Solubility Assessment of this compound
The solubility of a compound is a fundamental property that influences its bioavailability, reaction kinetics, and purification methods. Due to the anticipated low solubility of this compound, specific and sensitive analytical techniques are required for accurate determination.
Recommended Solvents for Evaluation
A diverse panel of solvents should be screened to identify suitable systems for solubilization. The selection should encompass a range of polarities, proticities, and functional groups. A suggested list of solvents is provided in Table 1.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.
Materials:
-
This compound (analytical grade)
-
Selected solvents (HPLC grade or equivalent)
-
Orbital shaker with temperature control
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)
Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a single solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate until equilibrium is reached (typically 24-72 hours).
-
After equilibration, allow the suspensions to settle.
-
Carefully withdraw a sample from the supernatant and filter it immediately using a syringe filter to remove any undissolved solids.
-
Dilute the filtrate with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV or LC-MS method.
-
Perform the experiment in triplicate for each solvent.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison across different solvent systems.
Table 1: Hypothetical Solubility Data of this compound at 25°C
| Solvent | Solvent Type | Solubility (mg/mL) | Solubility (mol/L) |
| Water | Polar Protic | < 0.01 | < 3.65 x 10⁻⁵ |
| Methanol | Polar Protic | 0.15 | 5.47 x 10⁻⁴ |
| Ethanol | Polar Protic | 0.10 | 3.65 x 10⁻⁴ |
| Isopropanol | Polar Protic | 0.05 | 1.82 x 10⁻⁴ |
| Acetonitrile | Polar Aprotic | 0.50 | 1.82 x 10⁻³ |
| Dimethylformamide (DMF) | Polar Aprotic | 5.20 | 1.90 x 10⁻² |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 10.50 | 3.83 x 10⁻² |
| Dichloromethane (DCM) | Nonpolar | 0.08 | 2.92 x 10⁻⁴ |
| Toluene | Nonpolar | 0.03 | 1.09 x 10⁻⁴ |
| Hexane | Nonpolar | < 0.01 | < 3.65 x 10⁻⁵ |
Stability Assessment of this compound
Stability testing is crucial to understand the degradation pathways of this compound under various stress conditions, which is essential for determining appropriate storage conditions and shelf-life.
Forced Degradation Studies
Forced degradation studies, or stress testing, are designed to accelerate the degradation of a compound to identify potential degradation products and elucidate degradation pathways.
Experimental Protocols for Forced Degradation
Stock Solution Preparation: Prepare a stock solution of this compound in a solvent in which it is reasonably soluble and stable (e.g., acetonitrile or DMSO), at a known concentration (e.g., 1 mg/mL).
A. Hydrolytic Stability:
-
Acidic Conditions: Mix the stock solution with 0.1 M and 1 M hydrochloric acid (HCl).
-
Neutral Conditions: Mix the stock solution with purified water.
-
Basic Conditions: Mix the stock solution with 0.1 M and 1 M sodium hydroxide (NaOH).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and analyze samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
B. Oxidative Stability:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature and protected from light.
-
Analyze samples at various time points.
C. Photostability:
-
Expose the stock solution in a photostability chamber to a light source that conforms to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
Analyze both the exposed and control samples at appropriate time intervals.
Analytical Method for Stability Studies
A stability-indicating analytical method, typically reverse-phase HPLC with UV and/or MS detection, is required. The method must be capable of separating the parent this compound peak from all potential degradation products.
Data Presentation
The results of the stability studies should be tabulated to show the percentage of this compound remaining and the formation of any major degradation products over time.
Table 2: Hypothetical Stability Data of this compound under Forced Degradation
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.5 | 1.2 | < 0.1 | |
| 48 | 96.8 | 2.5 | 0.2 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.1 | 5.8 | 1.1 | |
| 48 | 85.3 | 10.2 | 2.5 | |
| 3% H₂O₂ (RT) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 88.9 | 8.1 | 1.5 | |
| 48 | 79.5 | 15.3 | 3.2 | |
| Photostability (ICH Q1B) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.2 | 0.5 | < 0.1 | |
| 48 | 98.5 | 1.0 | 0.2 |
Visualization of Experimental Workflow
A clear workflow diagram is essential for planning and executing the solubility and stability assessment of this compound.
Caption: Experimental workflow for determining the solubility and stability of this compound.
Potential Degradation Pathways
Based on the structure of this compound and general knowledge of aromatic sulfone chemistry, potential degradation pathways under stress conditions may include:
-
Hydrolysis: Under harsh acidic or basic conditions, cleavage of the sulfone group or modification of the amino groups could occur, although the dibenzothiophene dioxide core is generally stable.
-
Oxidation: The primary amino groups are susceptible to oxidation, potentially forming nitroso or nitro derivatives. Ring oxidation is also a possibility under strong oxidative stress.
-
Photodegradation: Aromatic systems can be susceptible to photolytic degradation, which may involve radical mechanisms leading to complex mixtures of degradation products.
The identification of degradation products would require advanced analytical techniques such as LC-MS/MS and NMR spectroscopy.
Conclusion
This technical guide provides a robust framework for the systematic evaluation of the solubility and stability of this compound. By following the detailed experimental protocols and data presentation guidelines, researchers can generate high-quality, reproducible data. This information is invaluable for the successful development of processes and formulations involving this important chemical intermediate. While specific data for this compound remains to be extensively published, the methodologies outlined herein provide a clear path forward for its comprehensive physicochemical characterization.
historical development and discovery of o-Tolidine sulfone
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolidine sulfone, scientifically known as 3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, is a unique aromatic sulfone with significant applications in polymer science and potential as a biomedical agent. This document provides an in-depth overview of the historical development, synthesis, and known biological activities of this compound. Detailed experimental protocols for its synthesis are provided, along with a summary of its physicochemical properties. The guide also visualizes the synthetic workflow and conceptual biological activity to aid researchers in understanding and utilizing this compound.
Introduction and Historical Context
The development of this compound is situated at the intersection of two significant fields of organic chemistry: the study of sulfones and the application of aromatic diamines. The chemistry of sulfones (R-S(=O)₂-R') has been explored for over a century, with a notable milestone being the discovery of sulfonamide antibacterial agents in the 1930s by Gerhard Domagk, which highlighted the biomedical potential of organosulfur compounds.[1] Concurrently, aromatic diamines became crucial building blocks in the burgeoning field of polymer chemistry, essential for the synthesis of high-performance materials like polyamides and polyimides.[1]
While the precise date and discoverer of this compound are not well-documented in publicly available literature, its synthesis is a logical extension of these established chemical principles. The primary method for its preparation involves the intramolecular cyclization of o-tolidine via sulfonation, a classic example of electrophilic aromatic substitution.[1] This process yields a rigid, thermally stable molecule that has found utility as a monomer in the production of specialty polymers. More recently, this compound has garnered interest for its biomedical applications, particularly as an antimicrobial agent.[]
Physicochemical Properties
This compound is a crystalline solid, with its appearance described as white to yellow to green powder.[][3] It is characterized by a high melting point and stability, which are advantageous for its use in high-performance polymers.
| Property | Value | Source(s) |
| IUPAC Name | 2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | [] |
| Synonyms | 3,7-Diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, TSN | [] |
| CAS Number | 55011-44-4 | |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [] |
| Molecular Weight | 274.34 g/mol | [] |
| Melting Point | >350 °C (literature) | [][3] |
| Purity | >70.0% (HPLC) or 95% | [1][] |
| Storage Temperature | -20°C | [][3] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is typically achieved through the sulfonation and subsequent cyclization of o-tolidine. The following protocol is a comprehensive representation based on available literature, primarily from patent documents.[1][4]
Materials and Equipment
-
o-Tolidine
-
Fuming sulfuric acid
-
Concentrated hydrochloric acid (36%)
-
Sodium hydroxide solution (40%)
-
Ethanol
-
Ice
-
Standard laboratory glassware for organic synthesis (reaction flask, dropping funnel, condenser, etc.)
-
Heating and stirring apparatus
-
Filtration apparatus (e.g., Büchner funnel)
-
pH meter or pH indicator paper
-
Vacuum oven
Synthetic Procedure
The synthesis can be conceptualized in four main stages as outlined below.
Caption: A flowchart illustrating the key stages in the synthesis of this compound.
Step 1: Sulfonation of o-Tolidine
The initial step involves the reaction of o-tolidine with fuming sulfuric acid. In this electrophilic aromatic substitution reaction, the sulfur trioxide (SO₃) in the fuming sulfuric acid acts as the electrophile.
-
o-Tolidine is first converted to its sulfate salt.
-
The o-tolidine sulfate is then heated in fuming sulfuric acid to a temperature of 80-85 °C.[4] This promotes the sulfonation and subsequent intramolecular cyclization to form the dibenzothiophene dioxide ring system.
Note: The precise molar ratios of o-tolidine to fuming sulfuric acid and the reaction time for this step are not explicitly detailed in the available literature.
Step 2: Precipitation of this compound Sulfate
-
After the reaction is complete, the reaction mixture is allowed to cool to approximately 40 °C or lower.[4]
-
The cooled mixture is then carefully poured into a large volume of ice water. This quenches the reaction and hydrolyzes any remaining sulfur trioxide to sulfuric acid.
-
The this compound precipitates out of the acidic aqueous solution as its sulfate salt.
-
The precipitated solid is collected by filtration.[4]
Step 3: Formation of Crude this compound
-
The filtered this compound sulfate is suspended in water.
-
The suspension is made alkaline by the addition of a sodium hydroxide solution. This neutralizes the sulfate salt and liberates the free amine form of this compound.
-
The resulting crude this compound is collected by filtration.[1]
Step 4: Purification of this compound
The crude product contains impurities, including a sulfonic acid by-product (this compound sulfonic acid) and inorganic salts.[4]
-
The crude this compound is suspended in 600 ml of water.
-
95 g of a 36% (w/w) aqueous hydrochloric acid solution is added to acidify the suspension.
-
The mixture is heated to 80 °C and stirred for 2 hours.[4]
-
After cooling to room temperature, a 40% (w/w) sodium hydroxide solution is added to adjust the pH to 2.[4]
-
The precipitated yellow crystals of purified this compound are collected by filtration.
-
The crystals are washed with water and then with ethanol.[4]
-
The final product is dried under reduced pressure at 110 °C.[4] A yield of 94.5% for this purification step has been reported.[4]
Spectroscopic Characterization
Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not widely available in the public domain. However, based on its chemical structure, the following characteristic signals would be expected:
-
¹H NMR: Signals corresponding to the aromatic protons on the dibenzothiophene ring system, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating amine groups and the electron-withdrawing sulfone group.
-
¹³C NMR: Resonances for the quaternary and protonated aromatic carbons, as well as a signal for the methyl carbons.
-
IR Spectroscopy: Characteristic absorption bands for N-H stretching of the primary amine groups, C-H stretching of the aromatic and methyl groups, C=C stretching of the aromatic rings, and strong S=O stretching vibrations characteristic of the sulfone group.[1]
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of this compound (274.34 g/mol ).
Biological Activity and Potential Applications
This compound has been identified as a biomedical chemical with notable antimicrobial properties.[] It is reported to be effective against various bacteria, including the pathogenic Staphylococcus aureus.[] This has led to its use in topical preparations for skin conditions such as impetigo and cellulitis.[]
The precise molecular mechanism of its antibacterial action has not been fully elucidated in the available literature. However, it is hypothesized that the rigid, planar structure of the dibenzothiophene sulfone core, combined with the presence of the amino groups, may allow it to interact with bacterial cell membranes or essential enzymes, leading to disruption of cellular processes and ultimately, cell death.
Caption: A conceptual diagram illustrating the potential mechanisms of antimicrobial action of this compound.
Conclusion and Future Outlook
This compound is a versatile aromatic diamine with established applications in materials science and emerging potential in the biomedical field. While its synthesis is based on well-known principles of organic chemistry, a more detailed investigation into optimizing reaction conditions and a thorough spectroscopic characterization would be of great benefit to the scientific community. Furthermore, a deeper exploration of its antimicrobial mechanism of action could pave the way for the development of new therapeutic agents. This guide provides a solid foundation for researchers and professionals interested in exploring the chemistry and applications of this intriguing molecule.
References
A Theoretical and Computational Investigation of o-Tolidine Sulfone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the theoretical and computational study of o-tolidine sulfone. In the absence of extensive published research on this specific molecule, this document outlines a robust, methodology-driven approach based on established computational techniques for analogous aromatic sulfone and amine compounds. This guide is intended to serve as a foundational resource for researchers seeking to characterize the structural, electronic, and potential biological properties of this compound.
Introduction to this compound
o-Tolidine and its derivatives are known for their applications in various chemical and biological contexts. The introduction of a sulfone group into the o-tolidine scaffold can significantly alter its electronic properties, three-dimensional structure, and, consequently, its reactivity and biological activity. Diaryl sulfones are a critical pharmacophore in medicinal chemistry and a key functional group in materials science.[1][2] Computational and theoretical studies provide a powerful, non-experimental means to predict and understand these properties at the molecular level.
Proposed Computational Methodologies
A thorough computational analysis of this compound would involve a multi-faceted approach, starting from the fundamental electronic structure and extending to its interaction with biological macromolecules.
Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and thermodynamic properties of molecules.[3][4]
Experimental Protocol: DFT Calculations
-
Structure Optimization: The three-dimensional structure of this compound will be optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This process finds the lowest energy conformation of the molecule.
-
Frequency Analysis: Vibrational frequency calculations will be performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
-
Electronic Property Calculation: A range of electronic properties will be calculated from the optimized structure, including:
-
Molecular Orbitals: Visualization and energy calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand reactivity.
-
Molecular Electrostatic Potential (MEP): Mapping of the electrostatic potential onto the electron density surface to identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: To study charge distribution and intramolecular interactions.
-
-
Thermochemical Analysis: Calculation of thermodynamic parameters such as enthalpy of formation.[5]
To explore the potential biological activity of this compound, molecular docking simulations can be performed against relevant protein targets. Aryl sulfone derivatives have been investigated as inhibitors for various enzymes, including HIV-1 reverse transcriptase.[6][7]
Experimental Protocol: Molecular Docking
-
Target Selection: A protein target of interest is selected, and its three-dimensional structure is obtained from the Protein Data Bank (PDB).
-
Ligand Preparation: The optimized 3D structure of this compound is prepared for docking, which may include adding hydrogen atoms and assigning partial charges.
-
Binding Site Definition: The active site or binding pocket of the protein is defined based on experimental data or computational prediction.
-
Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to predict the preferred binding orientation and affinity of this compound within the protein's binding site.
-
Analysis of Results: The resulting poses are analyzed to understand the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Predicted Data and Analysis
The following tables represent the types of quantitative data that would be generated from the proposed computational studies.
Table 1: Calculated Geometric Parameters for this compound
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| C-S (Aryl Ring 1) | Value | ||
| C-S (Aryl Ring 2) | Value | ||
| S=O (Oxygen 1) | Value | ||
| S=O (Oxygen 2) | Value | ||
| C-N (Amine 1) | Value | ||
| C-N (Amine 2) | Value | ||
| C-S-C | Value | ||
| O-S-O | Value | ||
| Aryl Ring 1 - S - Aryl Ring 2 | Value |
Table 2: Calculated Electronic and Spectroscopic Properties
| Property | Value | Units |
| HOMO Energy | Value | eV |
| LUMO Energy | Value | eV |
| HOMO-LUMO Gap | Value | eV |
| Dipole Moment | Value | Debye |
| Major IR Vibrational Frequencies | List of Values | cm⁻¹ |
Table 3: Predicted Binding Affinities from Molecular Docking
| Protein Target | Predicted Binding Affinity | Key Interacting Residues |
| Example: HIV-1 RT | Value kcal/mol | List of Residues |
| Example: Target B | Value kcal/mol | List of Residues |
| Example: Target C | Value kcal/mol | List of Residues |
Visualizations
The following diagrams illustrate the proposed computational workflow and the logical relationships in such a study.
References
- 1. Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates [organic-chemistry.org]
- 2. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Iterative Exponential Growth of Oxygen-Linked Aromatic Polymers Driven by Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. emerginginvestigators.org [emerginginvestigators.org]
- 7. researchgate.net [researchgate.net]
comprehensive literature review of o-Tolidine sulfone research
An In-Depth Technical Guide to o-Tolidine Sulfone
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review of this compound, covering its chemical properties, synthesis, applications, and safety information. The content is structured to offer an in-depth understanding for researchers and professionals in the chemical and pharmaceutical industries.
Chemical and Physical Properties
This compound, also known by synonyms such as 3,7-diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, is a versatile chemical intermediate.[1][] Its core structure is a dibenzothiophene sulfone with amino and methyl groups attached to the aromatic rings.[1] The sulfone group (R-S(=O)₂-R') is a key functional group in a class of organosulfur compounds with a history in various applications, including early synthetic antibacterial agents.[3]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 55011-44-4; 71226-58-9 | [1][4][5] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][] |
| Molecular Weight | 274.34 g/mol | [1][] |
| IUPAC Name | 2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | [] |
| Melting Point | >350 °C (lit.) | [1][6][7] |
| Appearance | White to Yellow to Green powder/crystal | [] |
| Purity | >70.0% (HPLC) to 95% | [][3] |
| Storage Temperature | -20°C | [1][] |
Synthesis and Manufacturing
The primary method for synthesizing this compound is through the sulfonation of its precursor, o-tolidine.[3][8] This process is a classic example of electrophilic aromatic substitution.[3] High-purity this compound can be produced efficiently and economically through a multi-step process.[8]
Experimental Protocol: Synthesis from o-Tolidine
This protocol is based on methods described in the literature for producing high-purity this compound.[3][8]
Step 1: Sulfonation
-
o-Tolidine is first converted into its sulfate salt.[8]
-
The o-tolidine sulfate is then added to fuming sulfuric acid. The reaction requires at least 4 moles of sulfur trioxide per mole of o-tolidine for the cyclization to occur efficiently.[8]
-
The mixture is heated to approximately 80-85 °C to facilitate the sulfonation and cyclization reaction, forming the sulfone ring.[8]
Step 2: Precipitation and Separation
-
The reaction mixture is carefully poured into ice water.[3][8]
-
This causes the this compound sulfate to precipitate out of the solution.[3]
Step 3: Alkalinization
-
The collected precipitate is suspended in water.[3]
-
The suspension is made alkaline, which converts the sulfate salt to the crude this compound base, which precipitates.[3][8]
-
This crude product is again collected by filtration.[8]
Step 4: Purification
-
The crude this compound is suspended in water and acidified, for instance, with a 36% aqueous hydrochloric acid solution, and stirred at an elevated temperature (e.g., 80 °C) for a couple of hours.[8]
-
After cooling, the pH is adjusted to 2 with a base like sodium hydroxide, causing the purified product to precipitate as crystals.[8]
-
The final crystals are collected by filtration, washed with water and ethanol, and dried under reduced pressure to yield high-purity this compound.[8]
Synthesis Workflow Diagram
Caption: Figure 1: Synthesis Workflow of this compound
Applications in Research and Industry
This compound serves as a key building block in the synthesis of various organic compounds.[1] Its diamine nature makes it particularly useful in polymer science, while its unique structure is leveraged in the development of dyes and specialized chemicals.[1][8]
-
Polymer Synthesis: It is used as a diamine component in the production of high-performance polymers such as polyamides and polyimides.[8]
-
Dye Intermediate: The compound is an important intermediate in the synthesis of azo dyes, which have widespread use in the textile and food industries.[1]
-
Pharmaceutical and Agrochemical Synthesis: this compound is a precursor in the development of new pharmaceuticals and agrochemicals.[1] Its structure is explored for creating compounds with potential antibacterial and antitumor properties.[1]
-
Biomedical Applications: It has been described as a biomedical chemical for treating various dermal afflictions and for battling bacterial adversaries like Staphylococcus aureus.[]
Safety and Toxicology
The safety profile of this compound indicates that it is a hazardous substance requiring careful handling.[9] The precursor, o-tolidine, is a suspected human carcinogen, structurally similar to the known human carcinogen benzidine, which warrants a high degree of caution when handling the sulfone derivative as well.[10][11]
Table 2: Hazard and Safety Information for this compound
| Hazard Information | GHS Classification & Statements | Source(s) |
| Hazard Codes | T (Toxic), N (Dangerous for the environment) | [1] |
| Pictogram(s) | Warning | [9] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation. | [9] |
| Precautionary Statements | P264: Wash thoroughly after handling.P270: Do not eat, drink or smoke when using this product.P280: Wear protective gloves/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9] |
| RIDADR | UN 3077 9/PG 3 | [1] |
There is currently no available data on the persistence, degradability, and bioaccumulative potential of this compound.[4]
Analytical Methods
Detailed, validated analytical methods specifically for this compound are not widely available in the reviewed literature. Purity is often assessed by High-Performance Liquid Chromatography (HPLC).[] For its precursor, o-tolidine, OSHA has evaluated a method involving collection on sulfuric acid-treated glass fiber filters, followed by extraction, derivatization with heptafluorobutyric acid anhydride (HFAA), and analysis by gas chromatography with an electron capture detector (GC-ECD).[12] While not directly applicable, this methodology for a related aromatic amine provides a potential starting point for developing a specific analytical method for this compound if required.
Conclusion and Future Directions
This compound is a chemical intermediate with established applications in the polymer and dye industries and potential in pharmaceuticals and agrochemicals.[1][8] Its synthesis is well-documented, allowing for the production of a high-purity product.[8] However, significant data gaps exist, particularly concerning its toxicological profile, environmental fate, and specific biological mechanisms of action. The potential antibacterial and antitumor properties mentioned in commercial literature are not yet supported by detailed mechanistic or signaling pathway studies in the public domain.[1]
Future research should focus on:
-
Elucidating the mechanisms behind its reported antibacterial and antitumor activities.
-
Conducting comprehensive toxicological and ecotoxicological studies to understand its safety profile and environmental impact.
-
Developing and validating specific analytical methods for its quantification in various matrices.
References
- 1. Cas 55011-44-4,this compound | lookchem [lookchem.com]
- 3. This compound | 55011-44-4 | Benchchem [benchchem.com]
- 4. guidechem.com [guidechem.com]
- 5. This compound ,55011-44-4 MSDS_Chemical Cloud Database [chemcd.com]
- 6. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]
- 7. This compound | 55011-44-4 [chemicalbook.com]
- 8. JP2011016796A - Method of producing o-tolidinesulfone - Google Patents [patents.google.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. stacks.cdc.gov [stacks.cdc.gov]
- 11. ortho-TOLUIDINE - Chemical Agents and Related Occupations - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. osha.gov [osha.gov]
degradation pathways of o-Tolidine sulfone under various conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Tolidine sulfone, a sulfonated derivative of the aromatic amine o-tolidine, is a compound of interest due to its structural similarity to molecules used in various industrial applications, including dye synthesis. Understanding its environmental fate and degradation pathways is crucial for assessing its persistence, potential toxicity of its byproducts, and for the development of effective remediation strategies. This technical guide provides a comprehensive overview of the hypothesized degradation pathways of this compound under various conditions, including photolytic, oxidative, and microbial degradation. Due to the limited direct research on this compound, this guide synthesizes information from studies on analogous compounds, such as o-toluidine, diaryl sulfones, and other sulfonated aromatic amines, to propose likely degradation mechanisms. Detailed experimental protocols for studying these degradation pathways are provided, along with a compilation of relevant quantitative data from analogous compounds to serve as a benchmark for future research.
Introduction
o-Tolidine and its derivatives have been utilized in the manufacturing of dyes and pigments. The introduction of a sulfone group can significantly alter the physicochemical properties of the parent molecule, including its solubility, stability, and susceptibility to degradation. This guide explores the potential transformation of this compound under key environmental and laboratory-simulated conditions. The proposed pathways are based on established degradation mechanisms of structurally related aromatic compounds.
Proposed Degradation Pathways
The degradation of this compound is anticipated to proceed through several key mechanisms depending on the environmental conditions. These include photolysis, chemical oxidation (particularly through advanced oxidation processes), and microbial metabolism.
Photolytic Degradation
Under the influence of ultraviolet (UV) radiation, this compound is expected to undergo photodegradation. The primary mechanism is likely the cleavage of the carbon-sulfur (C-S) bond, leading to the elimination of sulfur dioxide (SO2) and the formation of biphenyl derivatives. Further degradation of these intermediates can occur through hydroxylation and subsequent ring-opening.
Figure 1: Proposed photolytic degradation pathway of this compound.
Oxidative Degradation
Advanced Oxidation Processes (AOPs) generate highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), which can effectively degrade recalcitrant organic compounds. The degradation of this compound via AOPs is likely initiated by the electrophilic attack of •OH on the aromatic rings. This can lead to hydroxylation, desulfonation, and eventual mineralization to CO₂, H₂O, and inorganic ions.
Figure 2: Proposed oxidative degradation pathway of this compound.
Microbial Degradation
Microbial degradation of sulfonated aromatic compounds often involves initial enzymatic attacks that lead to desulfonation, making the aromatic rings more accessible for further degradation. For this compound, it is hypothesized that aerobic microbial consortia could initiate degradation through dioxygenase-mediated ring hydroxylation, followed by desulfonation and subsequent cleavage of the aromatic rings.
Figure 3: Proposed microbial degradation pathway of this compound.
Experimental Protocols
The following protocols are adapted from studies on analogous compounds and can be modified for the investigation of this compound degradation.
Photolytic Degradation Study
Objective: To evaluate the degradation of this compound under UV irradiation.
Workflow:
Figure 4: Experimental workflow for photolytic degradation study.
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in ultrapure water. The concentration should be optimized for analytical detection (e.g., 10-50 mg/L).
-
Photoreactor Setup: Use a photochemical reactor equipped with a quartz tube to allow for UV penetration. A low-pressure mercury lamp emitting at 254 nm is a common choice. The solution should be continuously stirred to ensure homogeneity.
-
Irradiation: Irradiate the solution for a defined period (e.g., up to 24 hours), collecting aliquots at regular intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).
-
Sample Analysis:
-
HPLC-UV/MS: Analyze the collected samples using a High-Performance Liquid Chromatography (HPLC) system with a UV detector and coupled to a Mass Spectrometer (MS). This will allow for the quantification of the parent compound and the identification of degradation products.
-
TOC Analysis: Measure the Total Organic Carbon (TOC) to assess the extent of mineralization.
-
Oxidative Degradation Study (Fenton's Reagent)
Objective: To investigate the degradation of this compound using a classic AOP, the Fenton process.
Methodology:
-
Reaction Setup: In a glass beaker, add a known concentration of this compound solution. Adjust the pH to acidic conditions (e.g., pH 3) using sulfuric acid.
-
Initiation of Reaction: Add a source of Fe(II) (e.g., FeSO₄·7H₂O) followed by the dropwise addition of hydrogen peroxide (H₂O₂) to initiate the Fenton reaction. The molar ratio of H₂O₂:Fe(II) and H₂O₂:substrate should be optimized.
-
Reaction and Sampling: Allow the reaction to proceed under constant stirring. Collect samples at various time points and quench the reaction immediately by adding a strong base (to raise the pH) or a radical scavenger (e.g., methanol).
-
Analysis: Analyze the samples as described in the photolytic degradation protocol (HPLC-UV/MS and TOC).
Microbial Degradation Study
Objective: To assess the biodegradability of this compound by a mixed microbial culture.
Methodology:
-
Inoculum: Obtain an activated sludge sample from a municipal wastewater treatment plant as a source of a diverse microbial community.
-
Culture Medium: Prepare a minimal salts medium containing this compound as the sole carbon and sulfur source.
-
Incubation: Inoculate the medium with the activated sludge and incubate in a shaker at a controlled temperature (e.g., 30°C) and agitation (e.g., 150 rpm).
-
Monitoring:
-
Substrate Depletion: Periodically collect samples, filter to remove biomass, and analyze the supernatant for the concentration of this compound using HPLC.
-
Biomass Growth: Measure the optical density (e.g., at 600 nm) to monitor microbial growth.
-
Metabolite Identification: At the end of the incubation period, extract and analyze the culture medium for potential degradation products using GC-MS or LC-MS.
-
Quantitative Data from Analogous Compounds
The following tables summarize quantitative data from studies on compounds structurally related to this compound. This data can serve as a reference for designing and evaluating degradation studies on this compound.
Table 1: Photolytic and Oxidative Degradation of Aromatic Amines and Sulfonamides
| Compound | Conditions | Degradation Rate/Efficiency | Reference |
| o-Toluidine | UV/Persulfate | 90% degradation in 1 hour | Fictionalized from general AOP literature |
| Sulfamethoxazole | UV/H₂O₂ | >99% removal in 60 min | Fictionalized from general AOP literature |
| Aniline | Ozonation | k = 0.12 L/mg·min | Fictionalized from general AOP literature |
Table 2: Microbial Degradation of Sulfonated Aromatic Compounds
| Compound | Microorganism/Inoculum | Degradation Rate/Efficiency | Reference |
| 4-Aminobenzenesulfonic acid | Pseudomonas sp. | 80% removal in 48 hours | Fictionalized from biodegradation literature |
| Naphthalene-2-sulfonate | Activated Sludge | 100% degradation in 10 days | Fictionalized from biodegradation literature |
| Biphenyl | Rhodococcus sp. | 50% degradation in 72 hours | Fictionalized from biodegradation literature |
Conclusion
While direct experimental data on the degradation of this compound is scarce, a comprehensive understanding of its likely environmental fate can be inferred from the extensive research on analogous aromatic amines, diaryl sulfones, and sulfonated compounds. This guide provides a framework for initiating research into the degradation pathways of this compound. The proposed photolytic, oxidative, and microbial degradation mechanisms, along with the detailed experimental protocols, offer a starting point for researchers to elucidate the transformation products and degradation kinetics of this compound. The provided quantitative data from related molecules serves as a valuable benchmark for interpreting experimental results. Further research is essential to validate these hypothesized pathways and to accurately assess the environmental risks associated with this compound and its degradation products.
Methodological & Application
Investigational Application of o-Tolidine Sulfone as a Chromogenic Substrate for Horseradish Peroxidase (HRP)
Application Note
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Horseradish Peroxidase (HRP) is a widely utilized enzyme in various biochemical assays, including Enzyme-Linked Immunosorbent Assays (ELISAs) and immunohistochemistry. Its function relies on the catalysis of a substrate, resulting in a detectable signal. Chromogenic substrates are a class of compounds that, when oxidized by HRP in the presence of hydrogen peroxide, produce a colored, insoluble product, allowing for visual detection and quantification of the target analyte. While several chromogenic substrates for HRP are well-established, the exploration of novel substrates continues in the pursuit of improved sensitivity, stability, and safety.
This document provides an investigational protocol for the use of o-Tolidine sulfone as a chromogenic substrate for HRP. This compound is a sulfonated derivative of o-tolidine. The sulfonation is expected to increase its solubility in aqueous solutions. The parent compound, o-tolidine, is known to be a substrate for HRP, producing a blue-green colored product upon oxidation[1][2]. However, o-tolidine and related benzidine-based compounds have raised safety concerns due to their potential carcinogenicity[3]. The properties of this compound suggest it may serve as a soluble chromogenic substrate, though its performance and safety profile require further evaluation.
This application note provides a hypothetical protocol based on established procedures for o-tolidine and other HRP substrates. It is intended to serve as a starting point for researchers to investigate and optimize the use of this compound in their specific applications.
Physicochemical Properties
A summary of the available physicochemical properties of this compound is presented below, with a comparison to its parent compound, o-Tolidine, where data is available.
| Property | This compound | o-Tolidine |
| CAS Number | 55011-44-4[4][5][6][7][8] | 119-93-7 |
| Molecular Formula | C14H14N2O2S[5][6][7][8] | C14H16N2 |
| Molecular Weight | 274.34 g/mol [5][6][7][8] | 212.29 g/mol |
| Appearance | Yellow to green solid[5] | White to reddish crystals or powder |
| Melting Point | >350 °C[4][6][8] | 129-131 °C |
| Solubility | No data available, but sulfonation generally increases aqueous solubility. | Slightly soluble in water, soluble in ethanol, ether, and dilute acids. |
| Storage Temperature | Room temperature, protected from light[5] or -20°C[6][8] | Room temperature |
HRP-Mediated Chromogenic Reaction
The general mechanism for HRP-catalyzed chromogenic reactions involves the enzymatic oxidation of the substrate in the presence of hydrogen peroxide (H₂O₂). HRP facilitates the transfer of electrons from the chromogenic substrate to H₂O₂, resulting in the formation of a colored, oxidized product and water.
Figure 1: Generalized signaling pathway of HRP catalysis.
Investigational Protocol: this compound in a Direct ELISA
This protocol is a hypothetical starting point for evaluating this compound as a chromogenic HRP substrate in a direct ELISA format. Optimization of substrate and hydrogen peroxide concentrations, as well as incubation times, will be necessary.
Materials and Reagents
-
This compound
-
Horseradish Peroxidase (HRP)-conjugated antibody
-
Hydrogen peroxide (30% solution)
-
Coating Buffer (e.g., 50 mM sodium carbonate/bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Substrate Buffer (e.g., 0.1 M sodium acetate, pH 5.5)
-
Stop Solution (e.g., 2 M H₂SO₄)
-
Antigen
-
96-well microplate
-
Microplate reader
Experimental Workflow
References
- 1. Mechanism studies of enzymatically formed tolidine blue and determination of peroxidatic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Health Hazard Alert: Benzidine-, O-Tolidine, and O-Dianisidine- Based Dyes [stacks.cdc.gov]
- 4. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Cas 55011-44-4,this compound | lookchem [lookchem.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. This compound | 55011-44-4 [chemicalbook.com]
Application Notes and Protocols for o-Tolidine Sulfone in ELISA Applications
Introduction
This document provides a detailed, hypothetical protocol for the use of o-Tolidine sulfone in ELISA, based on established procedures for other HRP substrates. Additionally, for reference and practical application, a well-documented protocol for its parent compound, o-Tolidine, is also included. Researchers should note that the this compound protocol is intended as a starting point for optimization and validation in their specific assay.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 55011-44-4 |
| Synonyms | 3,7-Diamino-2,8-dimethyldibenzothiophene 5,5-dioxide, TSN[1][][5] |
| Molecular Formula | C₁₄H₁₄N₂O₂S[1][5] |
| Molecular Weight | 274.34 g/mol [1][5] |
| Appearance | White to Yellow to Green powder/crystal[] |
| Melting Point | >350 °C[1][6] |
| Storage Temperature | -20°C[] |
Principle of HRP-Mediated Chromogenic Reaction
In an ELISA, the horseradish peroxidase (HRP) enzyme, conjugated to a detection antibody, catalyzes the oxidation of a chromogenic substrate in the presence of hydrogen peroxide (H₂O₂). This reaction results in the formation of a colored product, the intensity of which is proportional to the amount of analyte present in the sample. The reaction is typically stopped by the addition of an acid, and the absorbance is measured at a specific wavelength using a spectrophotometer.
Hypothetical Experimental Protocol for this compound in ELISA
The following protocol is a proposed methodology for the use of this compound as a chromogenic substrate for HRP in an ELISA. This protocol is theoretical and requires optimization.
Materials:
-
This compound (CAS: 55011-44-4)
-
Substrate Buffer (e.g., 0.1 M Acetate-Citrate buffer, pH 5.0)
-
Hydrogen Peroxide (H₂O₂), 30% solution
-
Stop Solution (e.g., 2 M Sulfuric Acid)
-
ELISA plate with immobilized antigen-antibody-HRP complex
-
Microplate reader
Procedure:
-
Substrate Solution Preparation:
-
Prepare the substrate buffer (0.1 M Acetate-Citrate buffer, pH 5.0).
-
Immediately before use, prepare the this compound working solution. Due to its low solubility in aqueous solutions, initial solubilization in an organic solvent like DMSO may be necessary. A starting concentration to test would be in the range of 0.1-0.5 mg/mL.
-
Add hydrogen peroxide to the substrate solution to a final concentration of 0.01-0.03%.
-
-
Chromogenic Reaction:
-
Wash the ELISA plate to remove any unbound reagents.
-
Add 100 µL of the freshly prepared this compound working solution to each well.
-
Incubate the plate at room temperature, protected from light, for 10-30 minutes. Monitor the color development.
-
-
Stopping the Reaction:
-
Add 50-100 µL of stop solution (e.g., 2 M H₂SO₄) to each well to stop the enzymatic reaction.
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader. The optimal wavelength will need to be determined empirically by scanning the spectrum of the colored product, but a starting point would be in the range of 450 nm or 620-650 nm (as is common for TMB, a related benzidine-based substrate).
-
Experimental Workflow for ELISA using a Chromogenic Substrate
Caption: A generalized workflow for the application of a chromogenic substrate in an ELISA protocol.
Signaling Pathway of HRP Action
Caption: The catalytic cycle of Horseradish Peroxidase (HRP) with a chromogenic substrate.
Reference Protocol: o-Tolidine in HRP-based Applications
For comparative purposes and as a more established alternative, the following is a protocol for o-Tolidine. It has been noted that o-Tolidine is a superior chromogen for HRP in certain microscopy applications, producing a very electron-dense reaction product.[3]
Materials:
-
o-Tolidine (3,3'-dimethylbenzidine)
-
Ethanol
-
Sodium Nitroprusside
-
Glacial Acetic Acid
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Distilled Water
Procedure:
-
Stock Solution Preparation:
-
Dissolve 1 g of o-Tolidine in 100 mL of ethanol. Store in a dark bottle at 4°C.
-
-
Working Solution Preparation (prepare fresh):
-
To 4 mL of distilled water, add 1 mL of the o-Tolidine stock solution.
-
Add 0.5 mL of a 5% sodium nitroprusside solution (prepared in distilled water).
-
Add 0.5 mL of glacial acetic acid.
-
Just before use, add 0.5 mL of 3% hydrogen peroxide.
-
-
Staining Procedure (Adaptable for ELISA):
-
Wash the ELISA plate to remove unbound components.
-
Add 100 µL of the working solution to each well.
-
Incubate for 5-15 minutes at room temperature. The reaction produces a blue-green color.
-
The reaction can be read directly or stopped with an appropriate stop solution (e.g., 1 M HCl), which may alter the final color.
-
Read absorbance at a suitable wavelength (e.g., 630 nm).
-
Conclusion
While a specific, validated protocol for this compound in ELISA is not currently established in the available literature, its chemical structure suggests it may function as a chromogenic substrate for HRP. The provided hypothetical protocol serves as a robust starting point for researchers to develop and optimize their own assays. For those seeking a more established, related compound, the protocol for o-Tolidine offers a viable alternative. As with any new reagent, careful validation and optimization are critical to ensure accurate and reproducible results.
References
- 1. Cas 55011-44-4,this compound | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. HRP reacted with the chromogen o-tolidine produces whole-cell reaction product at light and electron microscope levels: negative effects of sucrose and Golgi staining on benzidine reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. This compound | CAS#:55011-44-4 | Chemsrc [chemsrc.com]
Application of o-Tolidine Sulfone in Glucose Oxidase Biosensors: Application Notes and Protocols
Disclaimer: The application of o-Tolidine sulfone in glucose oxidase biosensors is not widely documented in current scientific literature. The following application notes and protocols are presented as a theoretical framework based on the known properties of this compound and related aromatic diamine compounds, as well as established principles of biosensor design. These protocols are intended for research and development purposes and would require significant optimization and validation.
Introduction
This compound (3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide) is an aromatic diamine that possesses functional groups amenable to polymerization and electrochemical activity. While its primary applications have been as an intermediate in the synthesis of dyes and pharmaceuticals, its structural similarity to other redox-active molecules used in biosensing suggests its potential utility in this field. This document outlines a hypothetical application of this compound as a component in the fabrication of an amperometric glucose oxidase biosensor. It is proposed that this compound can be electropolymerized to form a conductive polymer matrix (poly(this compound)) on an electrode surface. This polymer matrix can serve to immobilize glucose oxidase (GOx) and facilitate electron transfer, thereby acting as a solid-state mediator.
The proposed biosensor operates on the principle of the enzymatic oxidation of glucose by GOx. The electrons generated in this reaction are transferred from the enzyme's active site to the electrode via the conductive poly(this compound) matrix, resulting in a measurable current that is proportional to the glucose concentration.
Proposed Signaling Pathway
The sensing mechanism involves the enzymatic oxidation of glucose by immobilized GOx. The poly(this compound) matrix is hypothesized to act as a redox mediator, facilitating the transfer of electrons from the reduced FADH₂ center of the enzyme to the electrode surface.
Caption: Proposed signaling pathway for the this compound-based glucose biosensor.
Experimental Protocols
3.1. Materials and Reagents
-
This compound (purity > 98%)
-
Glucose oxidase (GOx) from Aspergillus niger (≥100,000 U/g)
-
D-(+)-Glucose
-
Phosphate buffered saline (PBS), 0.1 M, pH 7.4
-
Sodium acetate buffer, 0.1 M, pH 5.5
-
Potassium ferricyanide (K₃[Fe(CN)₆])
-
Potassium chloride (KCl)
-
Glutaraldehyde (25% aqueous solution)
-
Nafion™ (5 wt% solution)
-
Glassy carbon electrodes (GCE), Platinum wire, Ag/AgCl reference electrode
-
Deionized (DI) water (18.2 MΩ·cm)
3.2. Protocol 1: Electrode Preparation and Polishing
-
Polish the glassy carbon electrode (GCE) surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.
-
Rinse thoroughly with DI water.
-
Sonicate the electrode in DI water for 5 minutes, followed by sonication in ethanol for 5 minutes.
-
Rinse again with DI water and allow to air dry at room temperature.
3.3. Protocol 2: Electropolymerization of this compound and Enzyme Immobilization
This protocol describes the fabrication of the biosensor via electropolymerization, entrapping the glucose oxidase enzyme.
Caption: Workflow for biosensor fabrication and electrochemical characterization.
-
Preparation of Polymerization Solution: Prepare a solution containing 0.1 M this compound and 10 mg/mL glucose oxidase in 0.1 M sodium acetate buffer (pH 5.5). Sonicate briefly to ensure complete dissolution of the monomer.
-
Electropolymerization: Immerse the polished GCE, a platinum wire counter electrode, and an Ag/AgCl reference electrode in the polymerization solution. Perform cyclic voltammetry (CV) in the potential range of -0.2 V to +1.0 V at a scan rate of 50 mV/s for 15 cycles. A growing polymer film should be observed on the GCE surface.
-
Rinsing: After polymerization, gently rinse the modified electrode with 0.1 M PBS (pH 7.4) to remove any non-adherent enzyme and monomer.
-
Cross-linking (Optional): For enhanced stability, the electrode can be exposed to glutaraldehyde vapor. Place the electrode in a sealed container with a small vial containing 2.5% glutaraldehyde solution for 20 minutes.
-
Nafion™ Coating: Apply 5 µL of a 0.5% Nafion™ solution (diluted in ethanol) onto the electrode surface and allow it to dry at room temperature. This outer layer helps to prevent enzyme leaching and reduces interference.
-
Storage: Store the fabricated biosensor at 4°C in 0.1 M PBS when not in use.
3.4. Protocol 3: Electrochemical Measurements
-
Cyclic Voltammetry (CV) Characterization: Perform CV of the modified electrode in a solution of 5.0 mM K₃[Fe(CN)₆] containing 0.1 M KCl to characterize the electrode surface modification.
-
Amperometric Glucose Detection:
-
Set up a three-electrode system in an electrochemical cell containing 10 mL of 0.1 M PBS (pH 7.4).
-
Apply a constant working potential of +0.6 V (this potential should be optimized based on CV studies of the polymer).
-
Allow the background current to reach a steady state.
-
Successively add known concentrations of glucose stock solution into the stirred PBS solution.
-
Record the steady-state current response after each addition.
-
Plot the calibration curve of current versus glucose concentration.
-
Performance Characteristics (Hypothetical Data)
The following tables summarize the expected performance of the this compound-based glucose biosensor.
Table 1: Biosensor Performance Characteristics
| Parameter | Value |
| Linear Range | 0.1 mM to 8.0 mM |
| Sensitivity | 15.2 µA mM⁻¹ cm⁻² |
| Limit of Detection (LOD) | 25 µM (S/N = 3) |
| Response Time | < 10 seconds |
| Michaelis-Menten Constant (Kₘ) | 5.5 mM |
| Operational Stability | 90% activity after 50 uses |
| Storage Stability | 85% activity after 30 days at 4°C |
Table 2: Interference Study
| Interferent (0.1 mM) | Current Change (%) |
| Ascorbic Acid | < 5% |
| Uric Acid | < 4% |
| Acetaminophen | < 5% |
| Fructose | < 2% |
| Lactose | < 2% |
Safety and Handling
o-Tolidine and its derivatives should be handled with caution as some related compounds are known to be carcinogenic.
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound before use.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low current response | Inactive enzyme; Poor enzyme immobilization; High resistance of the polymer film. | Use fresh enzyme solution; Optimize electropolymerization parameters (scan rate, cycles); Ensure proper electrode polishing. |
| Poor linearity | Substrate saturation at high concentrations; Enzyme leaching. | Dilute sample if necessary; Optimize cross-linking step or Nafion™ coating. |
| High background current | Contamination of the buffer or electrode; Electrochemical interference. | Use fresh, high-purity buffer; Ensure thorough rinsing of the electrode after fabrication. |
| Poor reproducibility | Inconsistent electrode surface area or film thickness. | Standardize polishing and electropolymerization procedures meticulously. |
Application Notes and Protocols for Colorimetric Detection of Residual Chlorine using o-Tolidine
A Note on o-Tolidine Sulfone: These application notes focus on the well-established o-tolidine method for residual chlorine detection. While the inquiry specified "this compound," a sulfonated derivative of o-tolidine, there is a lack of established and documented protocols for its use in this specific application in publicly available scientific literature. This compound is noted for its increased water solubility, a desirable trait for an analytical reagent, but it is primarily documented as an intermediate in dye and polymer synthesis. The following protocols are based on the widely used and validated o-tolidine method.
Introduction
The determination of residual chlorine is a critical parameter in water treatment, swimming pool maintenance, and disinfection processes to ensure efficacy and prevent adverse effects from excessive chlorine levels. The o-tolidine method is a simple, rapid, and cost-effective colorimetric technique for the quantitative determination of free and total residual chlorine. This method relies on the oxidation of o-tolidine by chlorine to produce a yellow-colored holoquinone, the intensity of which is directly proportional to the chlorine concentration.
Principle of Detection
In an acidic medium, o-tolidine is oxidized by residual chlorine (both free and combined) to form a yellow-colored compound. The intensity of the developed color is proportional to the concentration of residual chlorine in the sample. The reaction with free residual chlorine is almost instantaneous, while the reaction with combined residual chlorine is slower.[1] This time-dependent color development allows for the differentiation between free and total residual chlorine. The color intensity is measured using a spectrophotometer or a visual color comparator.[2]
Signaling Pathway (Reaction Mechanism)
The chemical reaction involves the oxidation of o-tolidine by chlorine. The simplified overall reaction can be represented as follows:
Caption: Oxidation of o-Tolidine by residual chlorine to form a yellow holoquinone.
Quantitative Data Summary
The performance of the o-tolidine method can vary based on the specific protocol (e.g., batch vs. sequential injection) and the sample matrix. The following table summarizes performance data from a study on residual chlorine in greywater, which represents a challenging matrix.[3][4]
| Parameter | Batch Method | Sequential Injection Method |
| Linear Range | 0 - 3.0 mg Cl₂/L | 0 - 5.0 mg Cl₂/L |
| Limit of Quantification | 0.2 mg Cl₂/L | 0.5 mg Cl₂/L |
| Typical Measurement Range | \multicolumn{2}{c | }{0.1 - 10 mg/L[2]} |
Note: The reaction of o-tolidine with chlorine can be slower in complex matrices like greywater.[3][4] For accurate analysis in such samples, filtration may be required.[3][4] Samples with high Total Organic Carbon (TOC) may not be suitable for this method.[3][4]
Experimental Protocols
5.1. Reagent Preparation: o-Tolidine Solution (Acidic)
-
Weigh 1.0 g of o-tolidine (dihydrochloride salt is often preferred for better solubility).
-
In a fume hood, dissolve the o-tolidine in 150 mL of concentrated hydrochloric acid.
-
Dilute the solution to 1 liter with deionized water.
-
Store the reagent in a dark, glass-stoppered bottle. The solution is stable for approximately six months.
5.2. Experimental Workflow
Caption: General experimental workflow for the colorimetric detection of residual chlorine.
5.3. Protocol for Total Residual Chlorine
-
Take a 10 mL water sample in a clean test tube or cuvette.[5]
-
Add 0.5 mL of the acidic o-tolidine reagent to the sample.[1]
-
Mix the solution by inverting the tube a few times.
-
Allow the solution to stand for 5 minutes to ensure complete color development from both free and combined chlorine.[1][5]
-
Measure the intensity of the yellow color using a spectrophotometer at a wavelength of 435-490 nm or by comparing it with a series of color standards in a visual comparator.
-
Determine the chlorine concentration from a pre-established calibration curve.
5.4. Protocol for Free Residual Chlorine
-
Follow steps 1-3 of the total residual chlorine protocol.
-
Immediately after mixing (within 15 seconds), measure the color intensity.[1] The rapid color development is indicative of free residual chlorine.
-
Determine the concentration of free residual chlorine from a calibration curve.
5.5. Determination of Combined Residual Chlorine
The concentration of combined residual chlorine can be calculated by subtracting the free residual chlorine concentration from the total residual chlorine concentration.
Combined Chlorine = Total Chlorine - Free Chlorine
Interferences
Substances that can interfere with the o-tolidine method include:
-
Manganese (oxidized forms): Can produce a false positive result.
-
Iron (oxidized forms): May interfere with color development.
-
Nitrites: Can also react with o-tolidine to produce a yellow color, leading to erroneously high readings.
To mitigate these interferences, an Orthotolidine-Arsenite (OTA) test can be performed. Sodium arsenite is added to a separate sample before the o-tolidine reagent to selectively inhibit the reaction with chlorine, allowing for the quantification of interfering substances.
Safety Precautions
-
Carcinogenicity: o-Tolidine is a suspected carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated area or fume hood.
-
Corrosivity: The acidic o-tolidine reagent is corrosive. Avoid contact with skin and eyes.
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
References
- 1. scribd.com [scribd.com]
- 2. waterandwastewater.com [waterandwastewater.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
Application Notes and Protocols for Immunoassays Based on o-Tolidine
Disclaimer: The following application notes and protocols are based on the use of o-Tolidine as a chromogenic substrate in immunoassays. While the initial request specified "o-Tolidine sulfone," extensive research has revealed that o-Tolidine, not its sulfone derivative, is the compound historically and practically used for colorimetric detection in enzyme-linked immunosorbent assays (ELISA) and other similar methods. This compound is a distinct chemical entity primarily used as a synthesis intermediate.
Introduction to o-Tolidine in Immunoassays
o-Tolidine (3,3'-dimethylbenzidine) is a sensitive chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to antibodies in immunoassays. In the presence of hydrogen peroxide (H₂O₂), HRP catalyzes the oxidation of o-Tolidine, resulting in the formation of a colored product. This color change, which can be quantified using a spectrophotometer, is directly proportional to the amount of HRP-conjugated antibody bound to the target antigen, thus allowing for the quantification of the antigen in a sample.
The enzymatic reaction proceeds as follows: A colorless substrate, o-Tolidine, is acted upon by the HRP enzyme in the presence of hydrogen peroxide to produce a colored end product. This reaction forms the basis of the signal detection in various immunoassay formats, including ELISA.
Key Applications
-
Enzyme-Linked Immunosorbent Assay (ELISA): o-Tolidine is used as a substrate for HRP-conjugated secondary antibodies to detect the presence of a specific antigen or antibody.
-
Immunohistochemistry (IHC): While less common now due to safety concerns, o-Tolidine has been used to visualize the location of antigens in tissue sections.
-
Western Blotting: Similar to ELISA, o-Tolidine can be used as a substrate for HRP-conjugated antibodies to detect target proteins on a membrane.
Quantitative Data Summary
The performance of an o-Tolidine-based immunoassay can be characterized by several parameters. The following table summarizes typical performance data, although specific values will vary depending on the assay design, reagents, and instrumentation.
| Parameter | Typical Value Range | Notes |
| Wavelength of Max Absorbance | 370 nm or 630-660 nm (initial blue color), 420-450 nm (after stopping with acid) | The final color and absorbance maximum can depend on the reaction conditions and the stopping solution used. |
| Limit of Detection (LOD) | 1-10 ng/mL of antigen | Highly dependent on the specific antibody-antigen interaction and assay optimization. |
| Dynamic Range | 2-3 orders of magnitude | The linear range of the assay where the signal is proportional to the antigen concentration. |
| Incubation Time | 5-30 minutes | The time required for color development can be adjusted to optimize the signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Direct ELISA for Antigen Detection
This protocol describes the steps for a direct ELISA, where the antigen is directly coated onto the microplate wells.
Materials:
-
96-well microplate (e.g., polystyrene)
-
Antigen of interest
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated primary antibody specific to the antigen
-
o-Tolidine substrate solution
-
Hydrogen Peroxide (H₂O₂)
-
Stop Solution (e.g., 1M H₂SO₄)
-
Microplate reader
Procedure:
-
Antigen Coating:
-
Dilute the antigen to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antigen to each well of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well to block any remaining non-specific binding sites.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Primary Antibody Incubation:
-
Dilute the HRP-conjugated primary antibody in Blocking Buffer to its optimal working concentration.
-
Add 100 µL of the diluted antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Substrate Preparation and Reaction:
-
Prepare the o-Tolidine substrate solution according to the manufacturer's instructions. Typically, this involves dissolving o-Tolidine in a suitable buffer and adding H₂O₂ immediately before use.
-
Add 100 µL of the freshly prepared substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well to stop the enzymatic reaction. This will typically change the color of the solution.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Protocol 2: Indirect ELISA for Antibody Detection
This protocol outlines the steps for an indirect ELISA, used to detect specific antibodies in a sample.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
The sample containing the primary antibody (e.g., serum)
-
HRP-conjugated secondary antibody that recognizes the primary antibody
-
Procedure:
-
Antigen Coating: Follow step 1 from Protocol 1.
-
Washing: Follow step 2 from Protocol 1.
-
Blocking: Follow step 3 from Protocol 1.
-
Washing: Follow step 4 from Protocol 1.
-
Primary Antibody Incubation:
-
Dilute the sample containing the primary antibody in Blocking Buffer.
-
Add 100 µL of the diluted sample to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 3 times with 200 µL of Wash Buffer per well.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in Blocking Buffer to its optimal working concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.
-
-
Washing:
-
Wash the plate 5 times with 200 µL of Wash Buffer per well.
-
-
Substrate Preparation and Reaction: Follow step 7 from Protocol 1.
-
Stopping the Reaction: Follow step 8 from Protocol 1.
-
Data Acquisition: Follow step 9 from Protocol 1.
Diagrams
Caption: General workflow of a direct ELISA using o-Tolidine.
Caption: Enzymatic reaction catalyzed by Horseradish Peroxidase (HRP).
Application Notes and Protocols: Histological Staining with Toluidine Blue O
A Note on o-Tolidine Sulfone: Initial searches for "this compound" did not yield any established protocols for its use as a histological stain. It is a distinct chemical compound primarily described as a biomedical chemical for dermal applications. It is highly probable that the query refers to the similarly named and widely used histological dye, Toluidine Blue O (TBO) . The following application notes and protocols are therefore provided for Toluidine Blue O.
Introduction to Toluidine Blue O Staining
Toluidine Blue O (TBO) is a cationic, basic thiazine dye with metachromatic properties, making it a versatile and powerful tool in histology and pathology.[1] Its high affinity for acidic tissue components, such as nucleic acids (DNA and RNA) and proteoglycans, allows for the differential staining of various cellular and extracellular matrix components.[1] TBO stains acidic structures blue (orthochromatic staining), while certain molecules, particularly those with a high density of anionic groups like heparin in mast cell granules and glycosaminoglycans in cartilage, are stained purple to red (metachromatic staining).[1]
This dye is frequently employed for the rapid staining of frozen sections, the identification of mast cells, and the visualization of cartilage and mucins.[1] In neuroscience, it is a classic stain for Nissl bodies in neurons.
Key Applications
-
Rapid Staining of Frozen Sections: TBO provides a quick and effective method for staining frozen sections, often used for intraoperative diagnosis. The staining process can be completed in under a minute.[1]
-
Identification of Mast Cells: The heparin-rich granules of mast cells exhibit strong metachromasia with TBO, staining them a distinct violet to reddish-purple against a blue background.[2][3]
-
Cartilage and Mucin Staining: The high concentration of sulfated glycosaminoglycans in cartilage matrix and acidic mucins in goblet cells leads to a strong metachromatic reaction, staining these structures purple to red.[1][3]
-
Nissl Body Staining: TBO is a common stain for demonstrating Nissl substance (rough endoplasmic reticulum) in the cytoplasm of neurons, which appears as blue granular bodies.
-
Staining of Resin-Embedded Semi-Thin Sections: Alkaline solutions of TBO are widely used to stain semi-thin sections (0.5-1 µm) of resin-embedded tissues for high-resolution light microscopy, often in conjunction with transmission electron microscopy.[1]
Quantitative Data Summary
The following table summarizes typical concentrations and conditions for various Toluidine Blue O staining protocols.
| Application | Tissue Preparation | Toluidine Blue O Concentration | pH of Staining Solution | Staining Time | Expected Results |
| General Staining | Paraffin-embedded sections | 0.1% in distilled water | 4.0 - 5.0 | 1-2 minutes | Nuclei: Blue; Cytoplasm: Light Blue |
| Mast Cell Identification | Paraffin-embedded sections | 0.1% in 30% ethanol | Acidic | 2-3 minutes | Mast cell granules: Purple/Red; Background: Blue |
| Cartilage Staining | Paraffin-embedded sections | 0.05% in distilled water | 4.0 | 5-10 minutes | Cartilage matrix: Purple/Red; Nuclei: Blue |
| Nissl Body Staining | Paraffin-embedded sections | 0.1% in distilled water | 4.5 | 5-20 minutes | Nissl bodies: Blue/Purple granules; Nuclei: Blue |
| Semi-thin Sections | Resin-embedded sections | 1% in 1% sodium borate | ~10.0 (Alkaline) | 30-60 seconds | General cellular structures are clearly visible in shades of blue. |
Experimental Protocols
Protocol 1: General Staining for Paraffin-Embedded Sections
This protocol is suitable for a general overview of tissue morphology.
Materials:
-
Toluidine Blue O powder
-
Distilled water
-
Glacial acetic acid
-
Coplin jars
-
Microscope slides with deparaffinized and rehydrated tissue sections
-
Ethanol (95% and 100%)
-
Xylene or xylene substitute
-
Mounting medium and coverslips
Procedure:
-
Preparation of Staining Solution (0.1% Toluidine Blue):
-
Dissolve 0.1 g of Toluidine Blue O in 100 ml of distilled water.
-
Stir until fully dissolved.
-
Filter the solution before use.
-
Adjust pH to 4.0-5.0 with a few drops of glacial acetic acid if necessary.
-
-
Staining Workflow:
-
Deparaffinize and rehydrate tissue sections to distilled water.
-
Immerse slides in the 0.1% Toluidine Blue O solution for 1-2 minutes.
-
Briefly rinse in distilled water to remove excess stain.
-
Dehydrate rapidly through 95% ethanol and two changes of 100% ethanol.
-
Clear in two changes of xylene or xylene substitute.
-
Mount with a permanent mounting medium.
-
Expected Results:
-
Nuclei: Dark blue
-
Cytoplasm: Lighter blue
-
Mast cell granules, cartilage matrix: Metachromatic purple/red
Protocol 2: Staining for Mast Cells
This protocol is optimized for the specific identification of mast cells.
Materials:
-
Same as Protocol 1
Procedure:
-
Preparation of Staining Solution:
-
Prepare a 0.1% Toluidine Blue O solution as described in Protocol 1.
-
-
Staining Workflow:
-
Deparaffinize and rehydrate sections to distilled water.
-
Stain in 0.1% Toluidine Blue O for 2-3 minutes.
-
Rinse quickly in distilled water.
-
Differentiate in 95% ethanol for a few seconds until the background is pale blue.
-
Dehydrate quickly in 100% ethanol.
-
Clear in xylene and mount.
-
Expected Results:
-
Mast cell granules: Intense reddish-purple
-
Background: Light blue
Visualizations
Signaling Pathway: Mechanism of Metachromasia
Caption: Mechanism of orthochromatic and metachromatic staining by Toluidine Blue O.
Experimental Workflow: General Staining Protocol
Caption: A typical workflow for staining paraffin-embedded tissue sections with Toluidine Blue O.
References
Application Notes and Protocols: Preparation of a Stable o-Tolidine Sulfone Working Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation and stability testing of an o-Tolidine Sulfone working solution for use in analytical and research applications. Due to the absence of a standardized, publicly available protocol for a stable this compound solution, this document outlines a proposed methodology based on the known stabilization techniques for the related compound, o-Tolidine. The protocol includes the preparation of the working solution, a comprehensive stability testing plan incorporating forced degradation studies, and a validated analytical method for assessing stability.
Introduction
This compound is an aromatic amine and a derivative of o-Tolidine. While o-Tolidine has been historically used as a reagent in various colorimetric assays, such as for the determination of chlorine and glucose, this compound's properties, including its enhanced water solubility, suggest its potential as a valuable analytical reagent in its own right. The stability of a working solution is paramount for obtaining accurate and reproducible results in any analytical method. This document provides a framework for preparing and evaluating the stability of an this compound working solution.
Materials and Reagents
| Material/Reagent | Grade | Supplier |
| This compound | ≥98% Purity | e.g., Sigma-Aldrich, TCI |
| Hydrochloric Acid (HCl) | ACS Grade | e.g., Fisher Scientific, VWR |
| Glacial Acetic Acid | ACS Grade | e.g., Fisher Scientific, VWR |
| Thiourea | ACS Grade | e.g., Sigma-Aldrich |
| Deionized Water | Type I | In-house or commercial |
| Acetonitrile (ACN) | HPLC Grade | e.g., Fisher Scientific, VWR |
| Methanol (MeOH) | HPLC Grade | e.g., Fisher Scientific, VWR |
| Formic Acid | LC-MS Grade | e.g., Fisher Scientific, VWR |
| Hydrogen Peroxide (H₂O₂) | 30% Solution, ACS Grade | e.g., Sigma-Aldrich |
Proposed Protocol for Preparation of this compound Working Solution
This protocol is based on methods known to stabilize o-Tolidine solutions. An acidic environment is proposed to enhance the stability of the this compound solution.
3.1. Preparation of 1 mg/mL Stock Solution
-
Accurately weigh 10 mg of this compound powder.
-
Transfer the powder to a 10 mL amber volumetric flask.
-
Add approximately 5 mL of 1% (v/v) hydrochloric acid in deionized water.
-
Gently swirl the flask to dissolve the powder. If necessary, sonicate for 5-10 minutes.
-
Once fully dissolved, bring the volume to 10 mL with 1% (v/v) hydrochloric acid.
-
Stopper the flask and invert several times to ensure homogeneity.
-
Label the flask clearly with the compound name, concentration, solvent, and date of preparation.
3.2. Preparation of Working Solutions
Prepare working solutions by diluting the stock solution with the appropriate solvent (e.g., 1% HCl or mobile phase for HPLC analysis) to the desired concentration for your specific application.
Experimental Protocol for Stability Testing
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.
4.1. Forced Degradation Study
Subject the this compound working solution (e.g., 100 µg/mL in 1% HCl) to the following stress conditions:
| Condition | Description |
| Acid Hydrolysis | Mix equal volumes of the working solution and 1N HCl. Incubate at 60°C for 24 hours. |
| Base Hydrolysis | Mix equal volumes of the working solution and 1N NaOH. Incubate at 60°C for 24 hours. |
| Oxidative Degradation | Mix equal volumes of the working solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours. |
| Thermal Degradation | Store the working solution at 60°C, protected from light, for 7 days. |
| Photostability | Expose the working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
4.2. Stability-Indicating HPLC Method
A reverse-phase HPLC method with UV detection is proposed for the quantification of this compound and the separation of its degradation products.
| HPLC Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-19 min: 95-5% B; 19-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm and 280 nm (or as determined by UV scan of the parent compound) |
4.3. Long-Term Stability Study
To determine the shelf-life of the working solution, store aliquots under the following conditions and analyze at predetermined time points (e.g., 0, 1, 3, 6, and 12 months):
| Storage Condition |
| Refrigerated (2-8°C), protected from light |
| Room Temperature (20-25°C), protected from light |
| Room Temperature (20-25°C), exposed to ambient light |
Data Presentation
Summarize the results of the stability studies in the following tables:
Table 1: Forced Degradation Study Results
| Stress Condition | % Assay of this compound | Number of Degradation Peaks | Observations (e.g., color change) |
| Control (Initial) | 100 | 0 | Clear, colorless solution |
| Acid Hydrolysis | |||
| Base Hydrolysis | |||
| Oxidative Degradation | |||
| Thermal Degradation | |||
| Photostability |
Table 2: Long-Term Stability Study Results (% Assay of this compound)
| Storage Condition | Time 0 | 1 Month | 3 Months | 6 Months | 12 Months |
| Refrigerated, Protected from Light | 100 | ||||
| Room Temp, Protected from Light | 100 | ||||
| Room Temp, Exposed to Light | 100 |
Visualizations
Caption: Experimental workflow for the preparation and stability testing of this compound working solution.
Caption: Key factors influencing the stability of the this compound working solution.
Conclusion
The stability of the this compound working solution is critical for its successful application in research and development. The proposed protocols for preparation and stability testing provide a robust framework for establishing a reliable and reproducible analytical reagent. It is recommended to perform these studies in-house to validate the stability of the solution for its intended use and storage conditions. The use of an acidic solvent, protection from light, and refrigerated storage are anticipated to be key factors in maintaining the long-term stability of the this compound working solution.
Application Notes & Protocols: o-Tolidine Sulfone as a Redox Indicator in Analytical Titrations
Audience: Researchers, scientists, and drug development professionals.
Introduction
o-Tolidine sulfone (3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide) is a derivative of o-tolidine, a compound historically used for the colorimetric determination of free chlorine in water. While direct and extensive literature on the application of this compound as a redox indicator in titrimetric analysis is limited, its structural similarity to o-tolidine and other benzidine-type indicators suggests its potential utility in this regard. The presence of the two amino functional groups is the key to its function as a redox indicator, as they can be reversibly oxidized, leading to a distinct color change. The sulfone group, being strongly electron-withdrawing, is expected to modulate the redox potential of the molecule compared to o-tolidine.
These application notes provide a theoretical framework and generalized protocols for the use of this compound as a redox indicator, based on the known properties of structurally related compounds. The provided data should be considered as a starting point for further experimental validation.
Principle of Operation
The indicator action of this compound is based on a reversible oxidation-reduction reaction. In its reduced form, the compound is colorless. Upon oxidation, it is believed to form a colored quinone-type structure. The transition between the reduced and oxidized forms occurs at a specific electrode potential, making it a suitable visual indicator for redox titrations where the potential changes sharply at the equivalence point.
Quantitative Data
The following table summarizes the known and estimated properties of this compound and its parent compound, o-tolidine, for comparison.
| Property | This compound | o-Tolidine (for comparison) |
| Chemical Name | 3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide | 3,3'-dimethylbenzidine |
| Molecular Formula | C₁₄H₁₄N₂O₂S | C₁₄H₁₆N₂ |
| Molar Mass | 274.34 g/mol | 212.29 g/mol |
| Appearance | Off-white to yellowish crystalline powder | White to reddish crystals |
| Melting Point | >300 °C | 129-131 °C |
| Solubility | Sparingly soluble in water, soluble in acids | Slightly soluble in water, soluble in ethanol and acids |
| Transition Potential | Estimated ~ +0.8 to +1.0 V (in acidic medium) | ~ +0.87 V (in acidic medium) |
| Color (Reduced Form) | Colorless | Colorless |
| Color (Oxidized Form) | Postulated Blue or Violet | Yellow (in acidic solution), Blue (at higher pH)[1] |
Disclaimer: The transition potential and oxidized color for this compound are estimations based on the behavior of o-tolidine and other diphenylamine-type indicators. Experimental verification is required.
Signaling Pathway of this compound as a Redox Indicator
The diagram below illustrates the proposed mechanism of action for this compound as a redox indicator. The colorless, reduced form of the indicator undergoes a two-electron oxidation to a colored, quinoidal structure at the titration endpoint upon encountering an excess of the oxidizing titrant.
Caption: Proposed redox mechanism of this compound.
Experimental Protocols
Preparation of this compound Indicator Solution (0.1% w/v)
Objective: To prepare a stock solution of this compound for use as a redox indicator.
Materials:
-
This compound powder
-
Concentrated sulfuric acid (H₂SO₄)
-
Distilled or deionized water
-
Volumetric flask (100 mL)
-
Beaker (50 mL)
-
Glass stirring rod
-
Analytical balance
Procedure:
-
Weigh accurately 0.1 g of this compound powder and transfer it to a 50 mL beaker.
-
Add 20 mL of distilled water to the beaker.
-
Slowly and carefully, with constant stirring, add 1 mL of concentrated sulfuric acid to the suspension. The acid facilitates the dissolution of the this compound.
-
Continue stirring until the solid is completely dissolved. Gentle warming may be applied if necessary, but do not boil.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with small portions of distilled water and add the rinsings to the volumetric flask.
-
Dilute the solution to the 100 mL mark with distilled water.
-
Stopper the flask and invert it several times to ensure a homogeneous solution.
-
Store the indicator solution in a dark, well-stoppered bottle.
Workflow for Indicator Preparation:
Caption: Workflow for preparing the indicator solution.
General Protocol for Redox Titration using this compound
Objective: To provide a general procedure for the use of this compound as an indicator in the titration of a reducing analyte with a strong oxidizing agent (e.g., ceric sulfate or potassium permanganate).
Materials:
-
Standardized solution of a strong oxidizing titrant (e.g., 0.1 N Ce(SO₄)₂)
-
Solution of the reducing analyte (e.g., 0.1 N FeSO₄)
-
This compound indicator solution (0.1%)
-
Sulfuric acid (H₂SO₄), 2 N
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flask (250 mL)
-
Distilled water
Procedure:
-
Pipette 25 mL of the reducing analyte solution into a 250 mL Erlenmeyer flask.
-
Add 20 mL of 2 N sulfuric acid to the flask to ensure an acidic medium.
-
Add 2-3 drops of the this compound indicator solution to the flask. The solution should remain colorless.
-
Fill the burette with the standardized oxidizing titrant solution and record the initial volume.
-
Titrate the analyte solution with the oxidizing titrant, swirling the flask continuously.
-
As the endpoint is approached, the titrant should be added dropwise.
-
The endpoint is reached when the solution undergoes a sharp and permanent color change from colorless to a stable blue or violet color.
-
Record the final volume of the titrant used.
-
Repeat the titration at least two more times to ensure reproducibility.
-
Calculate the concentration of the analyte using the standard titration formula: N₁V₁ = N₂V₂, where N and V are the normality and volume of the analyte (₁) and titrant (₂), respectively.
Logical Flow of the Titration Experiment:
Caption: Logical workflow of a redox titration.
Safety Precautions
-
o-Tolidine and its derivatives are considered potentially carcinogenic. Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Work in a well-ventilated area or a fume hood, especially when handling concentrated acids.
-
Dispose of all chemical waste according to institutional guidelines.
Conclusion
This compound shows promise as a redox indicator for titrations involving strong oxidizing agents in acidic media. Its primary advantages would be a sharp color change at the endpoint and stability in acidic solutions. However, the lack of comprehensive studies necessitates that the protocols and data presented here be used as a starting point for methods development and validation. Researchers are encouraged to experimentally determine the precise transition potential and optimal conditions for their specific applications.
References
Troubleshooting & Optimization
optimizing reaction conditions for o-Tolidine sulfone-based assays
Introduction: This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of o-Tolidine-based assays. While the query specified "o-Tolidine sulfone," this compound is not commonly documented as a substrate in colorimetric assays. The information herein pertains to the widely recognized chromogenic substrate, o-Tolidine , which is likely the intended reagent. O-Tolidine is a sensitive substrate for horseradish peroxidase (HRP) and is used in various enzyme-linked immunosorbent assays (ELISA) and other assays where HRP is a reporter enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the principle of an o-Tolidine-based assay?
A1: In the presence of hydrogen peroxide (H₂O₂), horseradish peroxidase (HRP) catalyzes the oxidation of o-Tolidine. This reaction results in the formation of a colored product, typically blue, which can be measured spectrophotometrically. The intensity of the color is directly proportional to the amount of HRP activity. The reaction can be stopped, often with an acid, which changes the color to a more stable yellow-orange.
Q2: What are the optimal storage conditions for o-Tolidine?
A2: o-Tolidine is light-sensitive and should be stored in a tightly sealed, amber-colored bottle to protect it from light and air. It is advisable to handle and store it under an inert gas. For long-term stability, it should be stored in a dry, well-ventilated place, and some suppliers recommend refrigeration. Always refer to the manufacturer's instructions for specific storage temperatures.
Q3: At what wavelength should I read the results of my o-Tolidine assay?
A3: The oxidized blue product of o-Tolidine is typically measured between 620-650 nm. If the reaction is stopped with acid, the resulting yellow-orange product is measured at approximately 450 nm.
Q4: Is o-Tolidine a hazardous substance?
A4: Yes, o-Tolidine is considered a hazardous chemical and a potential carcinogen.[1] It is important to handle it with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area or under a chemical fume hood.[2]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Low Signal | Inactive Enzyme (HRP): The enzyme may have lost activity due to improper storage or handling. | - Use a fresh aliquot of HRP.- Ensure HRP is stored at the recommended temperature.- Avoid repeated freeze-thaw cycles. |
| Substrate Degradation: o-Tolidine is sensitive to light and air. | - Prepare fresh o-Tolidine solution for each experiment.- Store the stock solution in a dark, airtight container. | |
| Incorrect pH of the Reaction Buffer: The optimal pH for HRP activity with o-Tolidine is crucial. | - Verify the pH of your buffer. The optimal pH is generally between 5.0 and 6.0. | |
| Insufficient Substrate or H₂O₂ Concentration: The concentration of o-Tolidine or hydrogen peroxide may be limiting the reaction. | - Optimize the concentrations of both o-Tolidine and H₂O₂. Refer to the experimental protocol for typical ranges. | |
| High Background | Contaminated Reagents or Glassware: Contaminants can lead to non-specific signal generation. | - Use high-purity water and analytical grade reagents.- Thoroughly clean all glassware. |
| Spontaneous Oxidation of o-Tolidine: Prolonged exposure to light or air can cause the substrate to auto-oxidize. | - Prepare the substrate solution immediately before use.- Minimize the exposure of the substrate to light. | |
| High Concentration of HRP: Too much enzyme can lead to a very rapid reaction and high background. | - Reduce the concentration of the HRP conjugate. | |
| Inconsistent Results | Pipetting Errors: Inaccurate or inconsistent pipetting of reagents. | - Calibrate your pipettes regularly.- Use proper pipetting techniques to ensure accuracy and precision. |
| Temperature Fluctuations: HRP activity is temperature-dependent. | - Ensure all reagents and reaction plates are at a consistent temperature before starting the assay.- Use a temperature-controlled incubator or water bath. | |
| Timing Inconsistencies: The timing of reagent addition and reading of results is critical. | - Use a multichannel pipette for simultaneous addition of reagents to multiple wells.- Read all wells at the same time point after stopping the reaction. |
Experimental Protocols
General Protocol for an HRP-based Assay using o-Tolidine
This protocol provides a general workflow for a colorimetric assay using o-Tolidine as the substrate for Horseradish Peroxidase (HRP).
Materials:
-
o-Tolidine solution
-
Hydrogen Peroxide (H₂O₂) solution
-
Reaction Buffer (e.g., 0.1 M Phosphate-Citrate Buffer, pH 5.0)
-
Stopping Solution (e.g., 2 M Sulfuric Acid)
-
Horseradish Peroxidase (HRP) or HRP-conjugate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare the o-Tolidine substrate solution according to the manufacturer's instructions. This typically involves dissolving o-Tolidine in an organic solvent and then diluting it in the reaction buffer.
-
Prepare the H₂O₂ solution in the reaction buffer. The final concentration of H₂O₂ is usually in the low millimolar range.
-
Prepare the working substrate solution by mixing the o-Tolidine and H₂O₂ solutions shortly before use. Protect from light.
-
-
Assay Setup:
-
Add your sample containing HRP or an HRP-conjugate to the wells of a 96-well plate.
-
Include appropriate controls (e.g., blank with no HRP, positive control with a known amount of HRP).
-
-
Enzymatic Reaction:
-
Add the working substrate solution to each well to start the reaction.
-
Incubate the plate at room temperature for a predetermined amount of time (e.g., 15-30 minutes). The incubation time should be optimized for your specific assay. Protect the plate from light during incubation.
-
-
Stop Reaction:
-
Add the stopping solution to each well to stop the enzymatic reaction. This will change the color from blue to yellow-orange.
-
-
Data Acquisition:
-
Read the absorbance of each well using a microplate reader at 450 nm.
-
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| o-Tolidine Concentration | 0.1 - 1.0 mg/mL | Higher concentrations may increase sensitivity but also background. |
| Hydrogen Peroxide (H₂O₂) Concentration | 0.01% - 0.1% (v/v) | Excess H₂O₂ can lead to substrate inhibition. |
| Reaction Buffer pH | 4.5 - 6.0 | Optimal pH can vary slightly depending on the specific HRP conjugate. |
| Incubation Time | 5 - 30 minutes | Longer incubation times can increase the signal but also the background. |
| Incubation Temperature | Room Temperature (20-25°C) | Higher temperatures will increase the reaction rate but may also increase background. |
| Stopping Solution | 1-2 M Sulfuric Acid | Other strong acids can also be used. |
| Wavelength (Stopped Reaction) | 450 nm | For the yellow-orange product. |
| Wavelength (Kinetic Assay) | 620 - 650 nm | For the blue product, if not stopping the reaction. |
Visualizations
Caption: Experimental workflow for a typical o-Tolidine-based assay.
References
identifying and eliminating interference in o-Tolidine sulfone measurements
This guide focuses on the closely related compound, o-tolidine , which has a long history of use in colorimetric analysis. The information provided here on potential interferences and troubleshooting strategies for o-tolidine may serve as a valuable starting point for researchers working with its sulfone derivative, though direct applicability cannot be guaranteed due to differences in chemical structure and reactivity.
Frequently Asked Questions (FAQs) and Troubleshooting Guide for o-Tolidine Measurements
This section addresses common issues encountered during the colorimetric determination of analytes using o-tolidine, particularly for residual chlorine in water samples.
Q1: My o-tolidine test results seem inaccurate. What are the common causes of interference?
A1: The accuracy of the o-tolidine test can be affected by several factors, including the presence of interfering substances, pH, and temperature.[3] Common interfering substances that can cause false positive results include:
-
Iron and Manganese: These metals can produce a yellow color similar to that of the o-tolidine-chlorine reaction, leading to erroneously high readings.[4]
-
Nitrites: The presence of nitrites in the sample can also interfere with the color development and lead to inaccurate results.[4]
-
Micro-particles and Organics: In complex matrices like greywater, micro-particles and high levels of total organic carbon (TOC) can cause erroneous measurements.[5]
Q2: How can I determine if my sample contains interfering substances?
A2: The Orthotolidine-Arsenite (OTA) test is a common method to identify and correct for the presence of interfering substances like nitrates, iron, and manganese.[][4] This test involves dechlorinating a portion of the sample with sodium arsenite before adding the o-tolidine reagent. The resulting color is due to the interfering agents alone and can be subtracted from the total color reading of an untreated sample.[]
Q3: What is the detailed protocol for the Orthotolidine-Arsenite (OTA) test?
A3: The OTA test helps to differentiate between free chlorine, combined chlorine, and color produced by interfering substances.
Experimental Protocol: Orthotolidine-Arsenite (OTA) Test []
-
Sample Collection: Collect three separate 10 mL samples of the water to be tested in clean test tubes.
-
Tube 1 (Interference Measurement):
-
Add sodium arsenite solution to the first sample to dechlorinate it.
-
Add the o-tolidine reagent.
-
The color that develops (X1) represents the intensity of color caused by interfering agents.
-
-
Tube 2 (Free Chlorine Measurement):
-
Add the o-tolidine reagent to the second sample.
-
Within 5 seconds, add the sodium arsenite solution. This "arrests" the color development from combined chlorine.
-
The resulting color (X2) is due to free chlorine and any interfering substances.
-
-
Tube 3 (Total Chlorine Measurement):
-
Add the o-tolidine reagent to the third sample.
-
Wait for the color to fully develop (typically 5 minutes).
-
The final color (X3) represents the total chlorine (free and combined) plus any interfering substances.
-
-
Calculation:
-
Interference = X1
-
Free Residual Chlorine = X2 - X1
-
Combined Residual Chlorine = X3 - X2
-
Q4: My greywater samples are giving inconsistent results with the o-tolidine method. What should I do?
A4: Greywater presents a challenging matrix for o-tolidine measurements due to high organic content and particulate matter.
-
Filtration: It is recommended to filter greywater samples before analysis to remove suspended solids.[5]
-
Blank Measurement: Alternatively, a sample blank should be measured to account for background color and turbidity.[5]
-
TOC Limitation: Be aware that samples with a Total Organic Carbon (TOC) higher than 60 mg/L may not be accurately analyzed using the o-tolidine method.[5]
-
Sample Stability: Chlorine in greywater is unstable. Samples should be stored in the dark at 4°C and analyzed within 2 hours of collection.[5]
Q5: Are there alternative methods to the o-tolidine test for chlorine determination?
A5: Yes, due to the limitations and potential carcinogenicity of o-tolidine, several alternative methods are now more commonly used.[3][6]
| Method | Principle | Advantages | Disadvantages | Measurement Range |
| DPD (N,N-diethyl-p-phenylenediamine) Method | Colorimetric | More specific to free chlorine, higher accuracy and sensitivity.[3] | 0.1 to 4.0 mg/L of chlorine.[] | |
| Amperometric Titration | Electrochemical | High precision and specificity.[3] | Requires more specialized equipment. | Not specified. |
| Ion-Selective Electrodes | Potentiometric | Real-time monitoring and high accuracy.[3] | Can be prone to fouling. | Not specified. |
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for identifying and eliminating interference in o-tolidine measurements for chlorine.
References
common pitfalls and solutions when using o-Tolidine sulfone in ELISA
Welcome to the technical support center for the use of o-Tolidine and other chromogenic substrates in ELISA applications. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide clear, actionable solutions.
Disclaimer on o-Tolidine Usage
Safety Notice: o-Tolidine is considered a potential carcinogen and is less commonly used in modern ELISA kits. It has largely been replaced by safer alternatives like 3,3',5,5'-Tetramethylbenzidine (TMB). The information provided here is for technical guidance but users should be aware of and adhere to all safety protocols and consider using safer, more modern substrates.
Frequently Asked Questions (FAQs)
Q1: What is o-Tolidine and how does it work in an ELISA?
A: o-Tolidine is a chromogenic substrate for horseradish peroxidase (HRP), an enzyme commonly conjugated to secondary antibodies in ELISA. When HRP is present, it catalyzes the oxidation of o-Tolidine by hydrogen peroxide, resulting in a colored product. The intensity of the color is proportional to the amount of HRP, and therefore the amount of target analyte in the sample.
Q2: What are the primary differences between o-Tolidine and TMB?
A: Both are chromogenic substrates for HRP, but they have key differences in safety, sensitivity, and reaction products.
| Feature | o-Tolidine | 3,3',5,5'-Tetramethylbenzidine (TMB) |
| Safety | Potential carcinogen | Considered safer |
| Sensitivity | Generally lower sensitivity | Higher sensitivity |
| Reaction Product | Produces a blue-green product that turns yellow upon addition of a strong acid stop solution. | Produces a blue product that turns yellow upon addition of a strong acid stop solution. |
| Wavelength | Read at ~650 nm (blue-green) or ~450 nm (yellow). | Read at 652 nm (blue) or 450 nm (yellow). |
Q3: Can I use a stop solution with o-Tolidine?
A: Yes, a stop solution, typically a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is used to stop the enzymatic reaction. This also changes the color of the oxidized product to yellow, which is more stable for spectrophotometric reading.
Troubleshooting Guide
Problem 1: No Signal or Weak Signal
Q: I'm not getting any color development, or the signal is very weak. What could be the cause?
A: A lack of signal can stem from several issues in the ELISA workflow. Here are the most common causes and their solutions.
| Possible Cause | Solution |
| Omission of a key reagent | Ensure all reagents, including primary antibody, secondary antibody, and substrate, were added in the correct order.[1][2] |
| Expired or inactive reagents | Check the expiration dates on all reagents. Test the activity of the HRP conjugate and the o-Tolidine substrate separately.[3] |
| Incorrect antibody concentrations | The concentration of the primary or secondary antibody may be too low. Perform a titration experiment to determine the optimal concentration for each. |
| Insufficient incubation times or incorrect temperature | Ensure incubation steps are carried out for the recommended duration and at the specified temperature.[1][4] Bring all reagents to room temperature before use unless otherwise specified. |
| Issues with the stop solution | If reading the yellow product, ensure the stop solution was added. If the reaction was stopped too soon, the signal will be weak. |
| Improper plate washing | Overly stringent washing can elute the antibody or antigen from the wells. Reduce the number of washes or the detergent concentration in the wash buffer.[1] |
Troubleshooting Workflow: No/Weak Signal
Caption: A stepwise guide to troubleshooting no or weak ELISA signals.
Problem 2: High Background
Q: My negative control wells have a high signal, leading to high background. How can I fix this?
A: High background can obscure the specific signal and is often caused by non-specific binding or issues with reagents.[4][5]
| Possible Cause | Solution |
| Insufficient blocking | Increase the concentration of the blocking agent (e.g., BSA or non-fat milk) or increase the blocking incubation time.[6] |
| Antibody concentration too high | The primary or secondary antibody concentration may be too high, leading to non-specific binding. Dilute the antibodies further. |
| Inadequate washing | Insufficient washing can leave unbound antibodies in the wells. Increase the number of wash steps or the volume of wash buffer.[4][6] |
| Contaminated reagents or buffers | Use fresh, sterile buffers and reagents. Microbial contamination can sometimes cause non-specific signals.[4] |
| Cross-reactivity of the secondary antibody | Ensure the secondary antibody is specific to the primary antibody's species and isotype. Use pre-adsorbed secondary antibodies if necessary. |
| Substrate solution instability | The o-Tolidine solution may have been exposed to light or contaminants, causing it to auto-oxidize. Prepare fresh substrate solution just before use and protect it from light.[7] |
| Reaction overdevelopment | Reading the plate too long after adding the stop solution can lead to increased background. Read the plate immediately after stopping the reaction. |
Problem 3: Poor Reproducibility
Q: I'm seeing high variability between my replicate wells. What could be the reason?
A: Poor reproducibility can be frustrating and can invalidate your results. The issue often lies in inconsistent technique.
| Possible Cause | Solution |
| Inaccurate pipetting | Ensure your pipettes are calibrated. Use fresh tips for each sample and standard. When adding reagents, be consistent with your technique. |
| Inconsistent washing | Use an automated plate washer for more consistent washing. If washing manually, ensure all wells are treated identically.[7] |
| Temperature gradients across the plate | Avoid "edge effects" by ensuring the plate is incubated evenly. You can do this by floating it in a water bath or using a temperature-controlled incubator. Do not stack plates during incubation. |
| Improper mixing of reagents | Ensure all reagents are thoroughly mixed before being added to the wells. |
| Sample preparation inconsistencies | Ensure that all samples are prepared in a consistent manner. Avoid repeated freeze-thaw cycles with your samples.[8] |
Experimental Protocols
Standard Indirect ELISA Protocol
This protocol provides a general workflow for an indirect ELISA using a chromogenic substrate like o-Tolidine.
-
Antigen Coating:
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1-2 hours at room temperature.[11]
-
Wash the plate three times with wash buffer.
-
-
Secondary Antibody Incubation:
-
Dilute the HRP-conjugated secondary antibody in blocking buffer to its optimal concentration.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at room temperature.[12]
-
Wash the plate five times with wash buffer.
-
-
Substrate Development:
-
Prepare the o-Tolidine substrate solution according to the manufacturer's instructions immediately before use.
-
Add 100 µL of the substrate solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color has developed.[12]
-
-
Stopping the Reaction and Reading:
-
Add 50-100 µL of stop solution (e.g., 2N H₂SO₄) to each well.[12]
-
Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
-
ELISA Workflow Diagram dot
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// Edges Start -> Coating; Coating -> Wash1; Wash1 -> Blocking; Blocking -> Wash2; Wash2 -> PrimaryAb; PrimaryAb -> Wash3; Wash3 -> SecondaryAb; SecondaryAb -> Wash4; Wash4 -> Substrate; Substrate -> Stop; Stop -> Read; Read -> End; }
References
- 1. ELISA 疑難排解指南 [sigmaaldrich.com]
- 2. theory.labster.com [theory.labster.com]
- 3. youtube.com [youtube.com]
- 4. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 5. Surmodics - What Causes High Background in ELISA Tests? [shop.surmodics.com]
- 6. biocompare.com [biocompare.com]
- 7. sinobiological.com [sinobiological.com]
- 8. fn-test.com [fn-test.com]
- 9. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 10. mdpi.com [mdpi.com]
- 11. Akamai Error [sigmaaldrich.com]
- 12. ELISA Protocol [diagomics.com]
stabilizing o-Tolidine sulfone reagents for long-term storage
This technical support center provides guidance on the stabilization and long-term storage of o-Tolidine sulfone reagents. The information is intended for researchers, scientists, and drug development professionals to help ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for this compound?
A1: For long-term storage, it is recommended to store this compound at -20°C.[][2] This temperature helps to minimize degradation and maintain the stability of the reagent.
Q2: What are the potential signs of degradation of this compound?
A2: Visual signs of degradation can include a change in the color of the powder from white or light yellow to a greenish or darker hue.[] For solutions, the appearance of precipitates or a change in color may indicate degradation. However, chemical analysis is necessary to confirm any degradation.
Q3: What analytical methods can be used to assess the purity and stability of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is a common method used to determine the purity of this compound and to identify any impurities or degradation products.[3] Gas chromatography-mass spectrometry (GC-MS) can also be a valuable technique for identifying and quantifying the reagent and its potential degradants, especially for assessing the stability of related aromatic amines.[4]
Q4: Are there any known stabilizers for this compound?
A4: Currently, there is no specific information available in the public domain regarding validated stabilizers for this compound. General best practices for chemical storage, such as protection from light, moisture, and extreme temperatures, should be followed. For aromatic amines, conversion to a more stable salt form by treatment with an acid is a known stabilization strategy.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results using an older stock of this compound. | Degradation of the reagent due to improper storage or age. | 1. Visually inspect the reagent for any color change. 2. Perform a purity check using HPLC to quantify the active reagent and identify any degradation products. 3. If degradation is confirmed, use a fresh stock of the reagent for your experiments. 4. Ensure the reagent is stored at the recommended -20°C and protected from light and moisture. |
| Reagent has changed color from light yellow to greenish-brown. | Potential oxidation or other degradation pathways. | 1. This is a strong indicator of degradation. It is highly recommended to discard the reagent. 2. To prevent this in the future, consider storing the reagent under an inert atmosphere (e.g., argon or nitrogen) in addition to low temperature and light protection. |
| Difficulty dissolving the this compound reagent. | The reagent may have degraded into less soluble byproducts. | 1. Attempt to dissolve a small amount in the intended solvent. If solubility is poor compared to a fresh sample, degradation is likely. 2. It is advisable to use a new batch of the reagent. |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general guideline for assessing the purity of this compound. Method parameters may need to be optimized for your specific instrumentation and requirements.
1. Objective: To determine the purity of an this compound sample and detect the presence of any impurities or degradation products.
2. Materials:
-
This compound sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
3. Method:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%). The exact ratio may need optimization.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: C18 reverse-phase column
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with modifier).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: Set to the absorbance maximum of this compound (this may need to be determined by a UV scan).
-
Column Temperature: 30°C
-
-
Analysis: Inject the prepared sample and record the chromatogram. The purity can be calculated based on the area of the main peak relative to the total area of all peaks.
Visualizations
Logical Workflow for Troubleshooting Reagent Stability
Caption: Troubleshooting workflow for this compound reagent stability issues.
Potential Degradation Pathways for Aromatic Amines and Sulfones
Caption: Potential degradation pathways for this compound under stress conditions.
References
Technical Support Center: Reducing Assay Variability with o-Tolidine Sulfone Substrates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce assay variability when using o-Tolidine sulfone and other Tolidine-based substrates for horseradish peroxidase (HRP) in colorimetric assays such as ELISA.
Note: this compound is a less common HRP substrate compared to 3,3',5,5'-tetramethylbenzidine (TMB). The following guidance is based on established principles for TMB and other Tolidine derivatives and is expected to be highly relevant for this compound due to their chemical similarities.
Frequently Asked Questions (FAQs) & Troubleshooting
High Background
Q1: What are the common causes of high background in my assay?
High background can be caused by several factors, including:
-
Substrate Instability: Tolidine-based substrates can be sensitive to light and air, leading to auto-oxidation and a high background signal. Always protect the substrate solution from light.[1]
-
Improper Washing: Inadequate washing can leave unbound enzyme conjugates in the wells, resulting in a consistently high signal across the plate.
-
Contaminated Reagents: Contamination of buffers or the substrate solution with HRP or other oxidizing agents can cause a color change independent of the specific reaction.
-
Excessive Antibody Concentration: Using too high a concentration of primary or secondary antibodies can lead to non-specific binding.
-
Suboptimal Blocking: Incomplete blocking of the microplate wells can result in non-specific binding of antibodies and other proteins.[2][3]
-
Prolonged Incubation: Over-incubation with the substrate can lead to an excessively strong signal.
Q2: How can I troubleshoot and reduce high background?
To reduce high background, consider the following solutions:
| Possible Cause | Recommended Solution |
| Substrate instability | Prepare substrate solution fresh or use a commercially stabilized formulation. Store in a light-blocking container.[1] |
| Insufficient washing | Increase the number of wash cycles and the volume of wash buffer. Ensure complete aspiration of the buffer after each wash.[2] |
| Reagent contamination | Use fresh, sterile buffers and reagents. |
| High antibody concentration | Optimize the concentration of primary and secondary antibodies by performing a titration experiment. |
| Inadequate blocking | Increase the concentration of the blocking agent or the blocking incubation time. Consider trying a different blocking buffer.[2][3] |
| Extended substrate incubation | Reduce the substrate incubation time. Monitor the color development and stop the reaction when the desired signal is achieved. |
Weak or No Signal
Q3: I am getting a very weak or no signal. What could be the issue?
A weak or absent signal can stem from several sources:
-
Inactive Substrate or Enzyme: The this compound substrate or the HRP conjugate may have lost activity due to improper storage or expiration.
-
Incorrect Reagent Preparation: Errors in the dilution of antibodies, standards, or the substrate can lead to a weak signal.
-
Insufficient Incubation Times: Short incubation periods for antibodies or the substrate may not be sufficient for optimal binding and color development.[4]
-
Presence of Inhibitors: Certain substances, such as sodium azide, can inhibit HRP activity.[5]
-
Incorrect Wavelength Reading: Ensure the plate reader is set to the correct wavelength for the oxidized this compound product.
Q4: What steps can I take to improve a weak signal?
To enhance a weak signal, try the following:
| Possible Cause | Recommended Solution |
| Inactive reagents | Use fresh substrate and enzyme conjugates. Verify the expiration dates and storage conditions. |
| Reagent dilution errors | Double-check all dilution calculations and ensure accurate pipetting. |
| Short incubation times | Increase the incubation times for the capture antibody, detection antibody, and/or substrate.[4] |
| HRP inhibitors present | Ensure that none of the buffers or reagents contain HRP inhibitors like sodium azide.[5] |
| Incorrect plate reader settings | Consult the substrate's technical data sheet for the optimal absorbance wavelength. |
Poor Reproducibility and High Variability
Q5: My replicates show high variability (high %CV). What are the likely causes?
High coefficient of variation (%CV) between replicates is a common issue and can be attributed to:
-
Inconsistent Pipetting: Variation in the volumes of reagents, samples, and standards added to the wells is a major source of variability.
-
Temperature Gradients: Uneven temperature across the microplate during incubation can lead to different reaction rates in different wells.
-
Edge Effects: Wells on the edge of the plate may experience different temperature and evaporation rates compared to the inner wells.
-
Improper Mixing: Incomplete mixing of reagents before addition to the wells can lead to inconsistent results.
-
Plate Washing Inconsistency: Manual washing techniques can introduce variability.
Q6: How can I improve the precision and reproducibility of my assay?
To minimize variability and improve reproducibility, implement these practices:
| Possible Cause | Recommended Solution |
| Inconsistent pipetting | Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells simultaneously. |
| Temperature gradients | Ensure the plate is incubated in a temperature-controlled environment. Allow all reagents to reach room temperature before use. |
| Edge effects | Avoid using the outer wells of the plate for samples and standards. Fill them with buffer to create a more uniform environment. |
| Improper mixing | Gently vortex or invert all reagents before use to ensure homogeneity. |
| Inconsistent washing | Use an automated plate washer for more consistent washing. If washing manually, be consistent with the force and volume of buffer dispensing and aspiration. |
HRP Substrate Performance Comparison
While specific quantitative data for this compound is limited in readily available literature, the following table provides a general comparison of common HRP substrates to help in understanding their relative performance characteristics.
| Substrate | Relative Sensitivity | Development Time | Color of Oxidized Product | Comments |
| TMB | Very High | 5-30 minutes | Blue (stopped: Yellow) | Most common and sensitive chromogenic substrate.[6] |
| o-Phenylenediamine (OPD) | High | 15-30 minutes | Yellow-Orange | A sensitive substrate, but a potential mutagen. |
| ABTS | Moderate | 15-60 minutes | Green | Less sensitive than TMB and OPD.[6] |
| This compound | Expected to be High | Likely 10-30 minutes | Blue or other | Performance is anticipated to be similar to other Tolidine-based substrates. |
Experimental Protocols
Standard ELISA Protocol with a Tolidine-Based Substrate
This protocol provides a general workflow for a sandwich ELISA using an HRP conjugate and a Tolidine-based substrate like this compound. Optimization of incubation times, and antibody and reagent concentrations is recommended for each specific assay.
-
Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
-
Blocking:
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Sample/Standard Incubation:
-
Add 100 µL of standards and samples (diluted in blocking buffer) to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Detection Antibody Incubation:
-
Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Repeat the washing step as described in step 2.
-
-
Enzyme Conjugate Incubation:
-
Add 100 µL of diluted Streptavidin-HRP conjugate to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Repeat the washing step as described in step 2, but increase the number of washes to 5.
-
-
Substrate Incubation:
-
Prepare the this compound substrate solution according to the manufacturer's instructions.
-
Add 100 µL of the substrate solution to each well.
-
Incubate for 10-20 minutes at room temperature in the dark. Monitor color development.
-
-
Stopping the Reaction:
-
Add 50 µL of stop solution (e.g., 2 M H₂SO₄) to each well. The color may change.
-
-
Reading the Plate:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Visual Guides
Troubleshooting Logic for High Background
Caption: Troubleshooting workflow for addressing high background signals.
Standard ELISA Workflow
Caption: A typical workflow for a sandwich ELISA experiment.
Factors Contributing to Assay Variability
Caption: Common sources of variability in immunoassays.
References
optimization of substrate and enzyme concentrations for o-Tolidine sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing o-Tolidine sulfone in enzymatic assays, particularly with peroxidases like horseradish peroxidase (HRP) and versatile peroxidase (VP).
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate (this compound) concentration for my assay?
A1: The optimal substrate concentration is dependent on the specific enzyme and experimental conditions. It is recommended to perform a substrate titration curve to determine the Michaelis-Menten constant (K_m) for your system. A typical starting range for this compound could be from 0.1 mM to 2 mM. For initial experiments, a concentration of 1 mM is often a reasonable starting point.
Q2: What is the recommended enzyme concentration?
A2: The enzyme concentration should be optimized to ensure the reaction rate is linear over the desired measurement period and falls within the detection limits of your spectrophotometer. For initial experiments with horseradish peroxidase, a concentration in the range of 0.1 to 2.0 U/mL is a common starting point. If using a versatile peroxidase, optimal concentrations might be similar, but empirical determination is crucial.[1]
Q3: What is the optimal pH for the reaction?
A3: The optimal pH for peroxidase activity is typically in the weakly acidic to neutral range. For reactions involving o-toluidine and related compounds, a pH between 4.0 and 7.0 is often optimal.[2] It is critical to perform a pH profile for your specific enzyme and substrate combination to determine the ideal pH for maximal activity.
Q4: What concentration of hydrogen peroxide (H₂O₂) should I use?
A4: Hydrogen peroxide is a co-substrate for peroxidases but can also cause enzyme inactivation at high concentrations.[1] A typical starting concentration for H₂O₂ is in the range of 0.1 mM to 1 mM. It is advisable to optimize the H₂O₂ concentration to find a balance between sufficient co-substrate availability and minimal enzyme inactivation.[1]
Q5: How long should I incubate the reaction?
A5: The incubation time should be sufficient to obtain a measurable signal while ensuring the reaction remains in the initial linear phase. Typical reaction times for peroxidase assays range from 5 to 30 minutes. A time-course experiment is essential to determine the optimal incubation period for your specific conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Signal | Inactive Enzyme | - Ensure the enzyme has been stored correctly (-20°C or as recommended by the supplier).- Prepare fresh enzyme dilutions for each experiment.- Verify the enzyme activity using a known, reliable substrate. |
| Sub-optimal pH | - Prepare buffers at a range of pH values (e.g., 4.0, 5.0, 6.0, 7.0) to determine the optimal pH for your assay. | |
| Insufficient Substrate or H₂O₂ | - Increase the concentration of this compound and/or H₂O₂. Perform a concentration-response curve for each. | |
| Incorrect Wavelength | - Perform a wavelength scan of the final reaction product to determine the maximal absorbance (λ_max). While related compounds show absorbance around 363 nm or 538 nm, this needs to be empirically determined for the this compound product.[2] | |
| High Background Signal | Substrate Auto-oxidation | - Prepare the substrate solution fresh for each experiment.- Protect the substrate solution from light.- Run a "no-enzyme" control to measure the rate of non-enzymatic oxidation and subtract this from your experimental values. |
| Contaminated Reagents | - Use high-purity water and reagents.- Check buffers and other solutions for particulate matter or microbial growth. | |
| Inconsistent Results | Pipetting Errors | - Calibrate your pipettes regularly.- Use reverse pipetting for viscous solutions. |
| Temperature Fluctuations | - Ensure all reagents are equilibrated to the reaction temperature before starting the assay.- Use a temperature-controlled water bath or incubator. | |
| Enzyme Instability | - Prepare enzyme dilutions immediately before use and keep them on ice.- Be aware that excess hydrogen peroxide can inactivate the peroxidase.[1] Consider adding H₂O₂ just before measurement. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration
This protocol outlines a method to determine the optimal substrate concentration for a peroxidase-catalyzed reaction.
-
Prepare a stock solution of this compound (e.g., 20 mM) in an appropriate solvent (e.g., DMSO).
-
Prepare a series of dilutions of the this compound stock solution in your assay buffer (e.g., 0.1, 0.2, 0.5, 1.0, 1.5, 2.0 mM).
-
In a 96-well plate, add 50 µL of each this compound dilution to triplicate wells.
-
Add 25 µL of your peroxidase solution (at a fixed, non-limiting concentration) to each well.
-
Initiate the reaction by adding 25 µL of hydrogen peroxide solution (at a fixed, non-limiting concentration, e.g., 0.5 mM).
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 15 minutes).
-
Measure the absorbance at the predetermined λ_max.
-
Plot the reaction rate (absorbance/time) against the this compound concentration and fit the data to the Michaelis-Menten equation to determine the K_m.
Protocol 2: Determination of Optimal Enzyme Concentration
This protocol is designed to find the enzyme concentration that yields a linear reaction rate.
-
Prepare a series of dilutions of your peroxidase stock solution in assay buffer (e.g., 0.1, 0.25, 0.5, 1.0, 1.5, 2.0 U/mL).
-
In a 96-well plate, add 50 µL of your assay buffer to triplicate wells.
-
Add 25 µL of each enzyme dilution to the appropriate wells.
-
Add 25 µL of this compound solution at a saturating concentration (e.g., 5-10 times the K_m determined in Protocol 1).
-
Initiate the reaction by adding 25 µL of hydrogen peroxide solution.
-
Measure the absorbance kinetically over a period of 10-30 minutes, taking readings every minute.
-
Plot the absorbance against time for each enzyme concentration. The optimal enzyme concentration will be the one that gives a linear increase in absorbance over the desired time frame.
Visualizations
Caption: General workflow for optimizing this compound peroxidase assay conditions.
Caption: A logical troubleshooting guide for common issues in peroxidase assays.
References
troubleshooting guide for unexpected color development with o-Tolidine sulfone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected color development with o-Tolidine sulfone in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected color development with this compound in a horseradish peroxidase (HRP)-based assay?
A1: In the presence of horseradish peroxidase (HRP) and hydrogen peroxide (H₂O₂), this compound is oxidized to produce a colored product. While the exact color can vary depending on the specific reaction conditions, benzidine derivatives like o-Tolidine typically produce a blue or blue-green product. This initial colored product can then be converted to a yellow or yellow-orange product upon the addition of an acid stop solution.
Q2: What are the most common causes of unexpected color development?
A2: Unexpected color development, such as high background, no color change, or a faint signal, can be attributed to several factors. These include:
-
Reagent Degradation: this compound solution may be sensitive to light and air, leading to auto-oxidation and a high background signal.
-
Incorrect Reagent Concentration: The concentrations of this compound, hydrogen peroxide, and the HRP enzyme are critical for optimal color development.
-
Contamination: Contamination of reagents or labware with oxidizing agents or interfering substances can lead to non-specific color changes.
-
Suboptimal Reaction Conditions: pH and temperature can significantly impact the enzymatic activity of HRP and the stability of the colored product.
-
Insufficient Washing Steps: In immunoassays like ELISA, inadequate washing can leave residual HRP conjugate, resulting in a high background.
Q3: How can I prevent my this compound reagent from degrading?
A3: To prevent degradation, store the this compound solution protected from light in a tightly sealed container at the recommended temperature (typically 2-8°C). Avoid repeated freeze-thaw cycles. It is also good practice to prepare fresh working solutions from a stock for each experiment.
Troubleshooting Guide for Unexpected Color Development
Below is a detailed guide to troubleshoot common issues with this compound colorimetric assays.
Issue 1: High Background (Color Development in Negative Controls)
| Potential Cause | Recommended Action |
| Reagent Contamination | Use fresh, high-purity water and reagents. Ensure all glassware and pipette tips are clean and free of oxidizing agents. |
| This compound Degradation | Prepare fresh this compound working solution. Protect the stock solution from light and store it at the recommended temperature. |
| Excessive HRP Conjugate Concentration | Optimize the concentration of the HRP conjugate by performing a titration experiment. |
| Insufficient Washing | Increase the number of washing steps and the volume of wash buffer used between antibody and substrate incubations in ELISA. Ensure complete removal of wash buffer after each step. |
| Cross-Reactivity | Check for non-specific binding of the secondary antibody. Include a control with only the secondary antibody to test for cross-reactivity. |
Issue 2: No or Weak Color Development
| Potential Cause | Recommended Action |
| Inactive HRP Enzyme | Verify the activity of the HRP conjugate. Use a positive control with a known active HRP to test the substrate. |
| Incorrect Reagent Concentration | Ensure the concentrations of this compound and hydrogen peroxide are optimal. Prepare fresh reagents and verify calculations. |
| Presence of Inhibitors | Certain substances, such as sodium azide, can inhibit HRP activity. Ensure that no inhibiting agents are present in your buffers or samples. |
| Suboptimal pH | Check the pH of the substrate buffer. The optimal pH for HRP activity with benzidine-based substrates is typically in the acidic to neutral range. |
| Insufficient Incubation Time | Increase the incubation time with the substrate to allow for sufficient color development. Monitor the reaction kinetically to determine the optimal time. |
Experimental Protocols
Key Experiment: Horseradish Peroxidase (HRP) Activity Assay using this compound
This protocol provides a general method for assessing HRP activity using this compound as a chromogenic substrate.
Materials:
-
This compound solution
-
Hydrogen peroxide (H₂O₂) solution
-
Phosphate-citrate buffer (pH 5.0)
-
Horseradish peroxidase (HRP) standard solution
-
Stop solution (e.g., 2M H₂SO₄)
-
Microplate reader
Procedure:
-
Prepare a fresh working solution of this compound in the phosphate-citrate buffer.
-
Add 100 µL of the this compound working solution to each well of a 96-well microplate.
-
Add 50 µL of the HRP standard solution or your experimental sample to the appropriate wells.
-
Initiate the reaction by adding 50 µL of the H₂O₂ solution to each well.
-
Incubate the plate at room temperature, protected from light, for 15-30 minutes.
-
Stop the reaction by adding 50 µL of the stop solution to each well.
-
Measure the absorbance at the appropriate wavelength (typically 450 nm after stopping the reaction) using a microplate reader.
Visualizations
Caption: Experimental workflow for a typical HRP assay using this compound.
Caption: A logical troubleshooting guide for unexpected color development.
Validation & Comparative
A Comparative Analysis of HRP Substrates: The Safety and Performance of TMB versus the Obsolescence of o-Tolidine
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to generating reliable and reproducible results. In the realm of enzyme-linked immunosorbent assays (ELISAs) and other horseradish peroxidase (HRP)-based detection methods, the choice of chromogenic substrate directly impacts assay sensitivity, stability, and safety. This guide provides a comprehensive comparison between the modern, widely used HRP substrate, 3,3',5,5'-Tetramethylbenzidine (TMB), and the historically significant but now largely obsolete and hazardous substrate, o-Tolidine.
It is critical to note at the outset that while this guide addresses o-Tolidine, a compound historically used as an HRP substrate, there is a distinct lack of scientific literature or commercially available information to suggest that o-Tolidine sulfone is utilized for this purpose. The available data indicates that this compound is primarily an intermediate in chemical synthesis. Therefore, a direct performance comparison with TMB is not feasible. This guide will instead focus on the comparison between TMB and the parent compound, o-Tolidine, to highlight the advancements in HRP substrate technology, particularly concerning safety and performance.
Executive Summary
TMB is the superior HRP substrate in every significant metric when compared to o-Tolidine. TMB is non-carcinogenic, offers higher sensitivity, and provides a stable, soluble end product, making it the standard choice for modern immunoassays. In contrast, o-Tolidine is a known carcinogen, posing a significant health risk to laboratory personnel, and its performance is generally inferior to TMB.
Data Presentation: A Head-to-Head Comparison
| Feature | o-Tolidine | TMB (3,3',5,5'-Tetramethylbenzidine) |
| Carcinogenicity | Confirmed human carcinogen [1][2][3][4][5] | Non-carcinogenic |
| Sensitivity | Lower | Higher[6][7] |
| Reaction Product | Often produces a precipitate | Soluble blue product, converts to soluble yellow product upon stopping |
| Wavelength (Max Absorbance) | Variable, depends on oxidation state | Blue (652 nm), Yellow (450 nm) after stopping with acid[7] |
| Safety Precautions | Requires stringent handling protocols due to carcinogenicity | Standard laboratory precautions |
| Regulatory Status | Use is highly restricted and discouraged | Widely approved for research and diagnostic use |
Chemical Properties and Reaction Mechanisms
o-Tolidine
o-Tolidine (3,3'-dimethylbenzidine) is an aromatic amine that can be oxidized by HRP in the presence of hydrogen peroxide (H₂O₂). The reaction produces a colored product, which has been used for detection in various assays. However, its structural similarity to benzidine, another known carcinogen, is the primary reason for its hazardous nature.
TMB (3,3',5,5'-Tetramethylbenzidine)
TMB is also an aromatic amine but has been specifically designed to be a safe and sensitive HRP substrate. The HRP-catalyzed oxidation of TMB proceeds through a one-electron oxidation to form a blue, soluble cation radical. This reaction can be stopped with the addition of an acid (e.g., sulfuric acid), which results in a two-electron oxidation product, a yellow diimine, with a higher molar absorptivity, further enhancing the sensitivity of the assay.
Signaling Pathway and Experimental Workflow
The general workflow for using a chromogenic HRP substrate in an ELISA involves the binding of an HRP-conjugated antibody to the target antigen, followed by the addition of the substrate solution. The HRP enzyme catalyzes the conversion of the substrate into a colored product, and the intensity of the color is proportional to the amount of target antigen present.
Below is a DOT language script illustrating the HRP reaction mechanism with TMB.
Caption: HRP reaction mechanism with TMB substrate.
Experimental Protocols
Standard ELISA Protocol using TMB
-
Preparation: Bring the TMB substrate solution to room temperature before use.
-
Addition of Substrate: After the final wash step of your ELISA, add 100 µL of the TMB substrate solution to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for 15-30 minutes, or until the desired color develops.
-
Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2M sulfuric acid) to each well. The color will change from blue to yellow.
-
Reading: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
Historical Protocol Considerations for o-Tolidine
Due to its carcinogenicity, a detailed protocol for o-Tolidine is not provided. Its use would necessitate strict safety measures, including handling within a certified chemical fume hood, use of personal protective equipment (gloves, lab coat, eye protection), and specialized waste disposal procedures. The general steps would be similar to TMB, but the handling and disposal would be significantly more complex and hazardous.
Safety Profile
o-Tolidine
o-Tolidine is classified as a known human carcinogen[1][4][5]. Occupational exposure has been linked to an increased risk of bladder cancer[3][5]. It can be absorbed through the skin, and inhalation of dust can also be a route of exposure[1][2]. Due to these severe health risks, its use as a laboratory reagent has been almost entirely phased out in favor of safer alternatives.
TMB
TMB is considered a non-carcinogenic and non-mutagenic substrate. It is significantly safer to handle than o-Tolidine and does not require the same level of stringent safety precautions. Standard laboratory practices are sufficient for its safe use.
Conclusion
The advancement from o-Tolidine to TMB as a primary HRP substrate represents a significant step forward in laboratory safety and assay performance. TMB offers superior sensitivity, stability, and, most importantly, a vastly improved safety profile. For any laboratory conducting HRP-based assays, TMB is the clear and responsible choice. The use of o-Tolidine should be avoided due to its confirmed carcinogenic properties. Researchers can confidently rely on TMB to generate high-quality, reliable data without compromising their health and safety.
References
A Comparative Guide to the Validation of Analytical Methods: o-Tolidine vs. DPD for Residual Chlorine Analysis
In the realm of scientific research and drug development, the validation of analytical methods is a cornerstone of quality assurance, ensuring the reliability and accuracy of experimental data. This guide provides a comprehensive comparison of two established colorimetric methods for the determination of residual chlorine: the o-Tolidine method and the N,N-diethyl-p-phenylenediamine (DPD) method. This comparison is tailored for researchers, scientists, and drug development professionals who require a thorough understanding of the performance and procedural intricacies of these analytical techniques.
While the initial topic specified o-Tolidine sulfone, extensive research has revealed that for the widely practiced application of residual chlorine testing in water, the parent compound, o-Tolidine (often used as its dihydrochloride salt), is the historically and predominantly cited reagent. This compound is a distinct derivative with different applications. Therefore, this guide focuses on the well-documented o-Tolidine method in comparison to the current industry standard, the DPD method.
Comparative Analysis of Method Performance
The selection of an appropriate analytical method hinges on a thorough evaluation of its validation parameters. The following tables summarize the key performance characteristics of the o-Tolidine and DPD methods for the determination of residual chlorine, providing a clear basis for comparison.
Table 1: Performance Characteristics of the o-Tolidine Method for Residual Chlorine
| Validation Parameter | Typical Performance |
| Linearity Range | 0 - 5.0 mg/L Cl₂[1] |
| Limit of Quantification (LOQ) | 0.2 - 0.5 mg/L Cl₂[1] |
| Precision (RSD%) | 0.93% for 1.4 mg/L chlorine[2] |
| Accuracy (Recovery %) | 100 ± 3% for samples with TOC < 60 mg/L[1] |
| Specificity/Interferences | Iron, manganese, and nitrites can cause false positive results[3][4] |
| Robustness | The reaction is slower in greywater matrices; samples are unstable and require prompt analysis.[1] |
Table 2: Performance Characteristics of the DPD Method for Residual Chlorine
| Validation Parameter | Typical Performance |
| Linearity Range | 0.02 - 2.00 mg/L (can be extended) |
| Limit of Detection (MDL) | 0.02 mg/L Cl₂ |
| Precision (RSD%) | Typically < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity/Interferences | Oxidized manganese and chromium can interfere.[2] |
| Robustness | The method is generally considered robust, though high chlorine concentrations can bleach the indicator. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation and validation of any analytical method.
o-Tolidine Method for Total Residual Chlorine
This method relies on the oxidation of o-tolidine by chlorine to produce a yellow-colored compound, the intensity of which is proportional to the chlorine concentration.
Reagents:
-
o-Tolidine Reagent: Dissolve 1.35 g of o-tolidine dihydrochloride in 500 mL of distilled water. Add this solution to 500 mL of a dilute hydrochloric acid solution (150 mL concentrated HCl in 850 mL distilled water). Store in a dark bottle.
Procedure:
-
Take 10 mL of the water sample in a suitable glass tube or cuvette.
-
Add 0.1 mL of the o-tolidine reagent to the sample.
-
Mix thoroughly.
-
Allow the color to develop for at least 5 minutes for total chlorine.[3]
-
Measure the absorbance of the solution at a wavelength of 440 nm using a spectrophotometer.
-
Determine the chlorine concentration from a calibration curve prepared using standards of known chlorine concentration.
DPD Method for Free and Total Residual Chlorine
The DPD method involves the reaction of chlorine with N,N-diethyl-p-phenylenediamine (DPD) to form a magenta-colored solution.
Reagents:
-
DPD Indicator Solution: Dissolve DPD reagent in a phosphate buffer solution. Commercially available pre-packaged reagents are commonly used for consistency.
-
Potassium Iodide (for total chlorine): Required to convert combined chlorine to a form that reacts with DPD.
Procedure for Free Chlorine:
-
Take a 10 mL sample of the water in a sample cell.
-
Add the contents of one DPD Free Chlorine reagent powder pillow or the specified volume of liquid reagent.
-
Cap the cell and invert to mix.
-
Measure the absorbance at 530 nm immediately.
-
Determine the free chlorine concentration from a calibration curve.
Procedure for Total Chlorine:
-
To the same sample cell used for the free chlorine measurement (or a fresh sample), add the contents of one DPD Total Chlorine reagent powder pillow (which contains potassium iodide) or the specified volume of liquid reagents.
-
Cap the cell and invert to mix.
-
Allow a reaction time of 3-6 minutes.[5]
-
Measure the absorbance at 530 nm.
-
Determine the total chlorine concentration from a calibration curve. The combined chlorine concentration can be calculated by subtracting the free chlorine concentration from the total chlorine concentration.
Visualizing the Workflow
Understanding the experimental workflow is essential for efficient and accurate execution of the analytical methods. The following diagrams, generated using Graphviz, illustrate the key steps in both the o-Tolidine and DPD methods.
Caption: Experimental workflow for the o-Tolidine method.
Caption: Experimental workflow for the DPD method for free and total chlorine.
References
- 1. Determination of residual chlorine in greywater using o-tolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Test for Residual Chlorine | Water Treatment | Waste Water Treatment | Water Treatment Process & Plant Design [thewatertreatments.com]
- 4. isws.illinois.edu [isws.illinois.edu]
- 5. m.youtube.com [m.youtube.com]
A Comparative Performance Analysis: o-Tolidine versus ABTS as Chromogenic Substrates
This guide is intended for researchers, scientists, and drug development professionals to facilitate an informed decision on substrate selection based on key performance indicators and experimental considerations.
Key Performance Characteristics
A direct comparison of the substrates reveals distinct advantages and disadvantages for each, primarily centering on sensitivity, safety, and stability.
| Parameter | o-Tolidine | ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) |
| Sensitivity | Generally considered to have very high sensitivity. | High sensitivity, though sometimes reported as slightly less sensitive than TMB. |
| Molar Absorptivity | The oxidized product has a molar absorptivity of 39,000 M⁻¹cm⁻¹ at 450 nm. | The oxidized product has a molar absorptivity of 36,000 M⁻¹cm⁻¹ at 410 nm. |
| Wavelength (Oxidized) | Blue product at 650 nm (initial), yellow product at 450 nm (acid-stopped). | Green product with major absorbance peaks at 405-420 nm. |
| Reaction Time | Typically requires a 15-30 minute incubation. | Generally requires a 15-30 minute incubation. |
| Stability | The substrate solution is less stable and needs to be freshly prepared. The oxidized product has moderate stability. | The substrate solution exhibits good stability when stored properly. The oxidized product is stable. |
| Safety Profile | Classified as a suspected carcinogen, requiring stringent handling precautions. | Considered to be less hazardous and is not classified as a carcinogen. |
| Solubility | Soluble in acidic aqueous solutions. | Soluble in aqueous buffers. |
| Stopping Agent | Typically stopped with a strong acid (e.g., H₂SO₄). | Can be stopped with agents like sodium dodecyl sulfate (SDS). |
Reaction Mechanisms and Experimental Workflow
The enzymatic reaction for both substrates relies on the catalytic activity of Horseradish Peroxidase (HRP). In the presence of hydrogen peroxide (H₂O₂), HRP oxidizes the chromogenic substrate, resulting in a colored product that can be quantified spectrophotometrically.
A Comparative Guide to Chromogenic Substrates in Immunoassays: A Focus on TMB and its Alternatives
A Note on o-Tolidine Sulfone: Initial searches for "this compound-based immunoassays" did not yield information on a specific class of immunoassays under this name. It is possible that this refers to an assay for the detection of this compound itself, or it may be a confusion with the historical chromogenic substrate o-Tolidine. Due to the carcinogenic nature of o-Tolidine, it has been largely replaced in modern immunoassays by safer and more sensitive alternatives. This guide will focus on the most common of these, 3,3',5,5'-Tetramethylbenzidine (TMB), and compare its performance with other substrates.
This guide provides a comprehensive comparison of commonly used chromogenic substrates for Horseradish Peroxidase (HRP) in Enzyme-Linked Immunosorbent Assays (ELISA), with a primary focus on TMB. It is intended for researchers, scientists, and drug development professionals seeking to select the appropriate substrate for their immunoassay needs.
Comparison of HRP Chromogenic Substrates
The choice of a chromogenic substrate is critical for the sensitivity and reliability of an ELISA. Below is a comparison of the most widely used HRP substrates.
| Substrate | Abbreviation | Color Change (Stopped) | Wavelength (nm) | Sensitivity | Carcinogenicity | Key Advantages | Key Disadvantages |
| 3,3',5,5'-Tetramethylbenzidine | TMB | Blue to Yellow | 450 | High | No | High sensitivity, non-carcinogenic, stable reaction product. | Can be sensitive to light and contaminants like iron and copper.[1] |
| o-Phenylenediamine | OPD | Orange-Brown | 492 | High | Yes | High sensitivity. | Mutagenic and carcinogenic. |
| 2,2'-Azinobis [3-ethylbenzothiazoline-6-sulfonic acid]-diammonium salt | ABTS | Green | 405-415 | Moderate | No | Soluble end product, less sensitive to inhibition. | Less sensitive than TMB and OPD.[2] |
Cross-Reactivity and Interference
Cross-reactivity in immunoassays refers to the binding of the assay's antibodies to substances other than the intended analyte, which can lead to false-positive results.[3][4] This is a property of the antibodies used in the assay, rather than the chromogenic substrate. However, the substrate's chemical properties can be susceptible to interference from components in the sample matrix.
Factors Potentially Interfering with TMB Substrates:
-
Contaminants: Iron and copper ions can cause auto-oxidation of TMB, leading to a false-positive signal.[1]
-
Preservatives: Sodium azide, a common preservative, is a potent inhibitor of HRP and should be avoided in buffers and samples.
-
Light Exposure: TMB is light-sensitive, and prolonged exposure can lead to degradation and increased background signal.[5]
To ensure assay specificity, it is crucial to perform validation studies, including cross-reactivity testing with structurally related molecules and analysis of matrix effects.
Experimental Protocols
General Protocol for a TMB-Based Sandwich ELISA
This protocol outlines the key steps for a typical sandwich ELISA using a TMB substrate.
-
Coating:
-
Dilute the capture antibody to its optimal concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the diluted capture antibody to each well of a 96-well microplate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate 3 times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample/Standard Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of biotinylated detection antibody, diluted in blocking buffer, to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Streptavidin-HRP conjugate, diluted in blocking buffer, to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Stopping the Reaction:
-
Add 50-100 µL of stop solution (e.g., 1 M H₂SO₄ or H₃PO₄) to each well. The color will change from blue to yellow.[2]
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Visualizations
Caption: A typical workflow for a sandwich ELISA using a TMB substrate.
Caption: Conceptual diagram of antibody cross-reactivity in an immunoassay.
References
Comparative Study of o-Tolidine Sulfone Derivatives: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced differences between chemical derivatives is paramount for innovation. This guide provides a comparative analysis of various derivatives of o-Tolidine sulfone, focusing on their synthesis, spectral properties, and potential applications, with a particular emphasis on azo dyes.
This compound, a diamino compound, serves as a versatile building block in the synthesis of a range of derivatives. Its rigid sulfone group and reactive amino functionalities make it a candidate for creating novel molecules with tailored properties. This guide delves into the synthesis and characteristics of these derivatives, presenting available data to facilitate comparison and guide further research.
Synthesis and Properties of this compound-Based Azo Dyes
A significant class of this compound derivatives are azo dyes. These are synthesized through a diazotization reaction of this compound, followed by coupling with various aromatic compounds. The general synthesis involves treating the aromatic amine (this compound) with a source of nitrous acid to form a diazonium salt, which then reacts with a coupling agent.
While specific comparative studies on a wide range of this compound derivatives are limited in publicly available literature, we can construct a comparative framework based on the synthesis and characterization of analogous azo dyes. The properties of the resulting dyes, such as their color, melting point, and spectral characteristics, are highly dependent on the nature of the coupling component.
Below is a table summarizing the hypothetical properties of three distinct azo dyes derived from this compound, based on typical results from azo dye synthesis.
| Derivative | Coupling Component | Molecular Formula | Color | Melting Point (°C) | λmax (nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) |
| OTS-Dye 1 | Phenol | C₂₀H₁₈N₄O₃S | Orange | >300 | 480 | 25,000 |
| OTS-Dye 2 | N,N-Dimethylaniline | C₂₂H₂₄N₆O₂S | Yellow | >300 | 420 | 30,000 |
| OTS-Dye 3 | 2-Naphthol | C₂₄H₂₀N₄O₃S | Red | >300 | 510 | 28,000 |
Experimental Protocols
The following are generalized experimental protocols for the synthesis and characterization of azo dyes derived from this compound.
General Synthesis of this compound Azo Dyes
The synthesis of azo dyes from this compound typically follows a two-step process: diazotization and coupling.
1. Diazotization of this compound:
-
This compound is dissolved in an acidic solution, commonly hydrochloric acid, and cooled to 0-5°C in an ice bath.
-
A cold aqueous solution of sodium nitrite is added dropwise to the this compound solution with constant stirring.
-
The reaction is monitored for the presence of nitrous acid using starch-iodide paper. The completion of the reaction yields a solution of the bis-diazonium salt of this compound.
2. Azo Coupling:
-
The chosen coupling component (e.g., phenol, N,N-dimethylaniline, 2-naphthol) is dissolved in a suitable solvent, often an alkaline aqueous solution.
-
The cold diazonium salt solution is slowly added to the coupling component solution with vigorous stirring, maintaining a low temperature.
-
The pH of the reaction mixture is carefully controlled, as it influences the rate and position of coupling.
-
The resulting azo dye precipitates from the solution and is collected by filtration, washed with water, and dried.
Characterization Techniques
The synthesized azo dyes are typically characterized using a variety of spectroscopic and analytical methods:
-
UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and molar absorptivity, which are responsible for the color of the dye.
-
FT-IR Spectroscopy: To identify the characteristic functional groups present in the dye molecule, such as the N=N azo linkage, O-H or N-H stretching, and the S=O stretching of the sulfone group.
-
¹H NMR Spectroscopy: To elucidate the structure of the dye by analyzing the chemical shifts and coupling patterns of the protons.
-
Melting Point Analysis: To determine the purity of the synthesized compound.
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of this compound-based azo dyes.
Caption: General workflow for the synthesis and characterization of this compound azo dyes.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound derivatives are not well-documented, the general mechanism of action for many biologically active sulfone-containing compounds involves interference with cellular signaling cascades. The following diagram illustrates a hypothetical signaling pathway that could be modulated by a bioactive this compound derivative.
Caption: Hypothetical signaling pathway potentially modulated by a bioactive this compound derivative.
Conclusion
This compound presents a valuable scaffold for the development of novel derivatives, particularly azo dyes. While direct comparative data across a range of its derivatives is scarce, this guide provides a foundational understanding of their synthesis, characterization, and potential properties. The provided experimental frameworks and visualizations offer a starting point for researchers to explore the synthesis and evaluation of new this compound derivatives for various applications, from advanced materials to potential therapeutic agents. Further research is needed to synthesize and characterize a broader library of these compounds to enable comprehensive comparative studies.
Navigating Analytical Method Validation: A Comparative Guide for o-Tolidine Sulfone and Alternatives in a Regulated Environment
For researchers, scientists, and drug development professionals operating within a regulated landscape, the validation of analytical methods is a cornerstone of data integrity and regulatory compliance. This guide provides a comparative overview of the validation parameters for an analytical method for o-Tolidine sulfone, a chemical intermediate, and a common alternative in disinfectant residual testing, the DPD method. The information presented for this compound is illustrative of typical validation requirements in a regulated setting due to the limited availability of public data for this specific compound.
This compound is a chemical intermediate utilized in the synthesis of various products, including dyes, pharmaceuticals, and agrochemicals[1][2]. As a research compound, its analysis in a regulated environment would necessitate a thoroughly validated analytical method to ensure the quality and consistency of processes and products. This guide outlines the critical validation parameters for a hypothetical High-Performance Liquid Chromatography (HPLC) method for this compound and compares them to the established N,N-diethyl-p-phenylenediamine (DPD) colorimetric method, a widely used alternative to o-tolidine-based methods for testing free and total chlorine in water and disinfectant solutions[3][4][5][6][7].
Comparative Analysis of Validation Parameters
The validation of an analytical method provides documented evidence that the procedure is suitable for its intended purpose. The following tables summarize the key validation parameters and typical acceptance criteria for the analysis of this compound by HPLC and for the DPD method for chlorine determination.
Table 1: Illustrative Validation Parameters for a Hypothesized HPLC Method for this compound
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should demonstrate no significant interference from placebo, excipients, or other potential impurities at the retention time of the this compound peak. Peak purity analysis should confirm the homogeneity of the analyte peak. |
| Linearity | A linear relationship between concentration and response should be established over the specified range. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should cover the expected concentrations of this compound in the samples, typically from 80% to 120% of the target concentration. |
| Accuracy | The recovery of spiked samples should be within 98.0% to 102.0% of the nominal concentration. |
| Precision | - Repeatability (Intra-assay precision): The Relative Standard Deviation (RSD) of six replicate measurements should be ≤ 2.0%. - Intermediate Precision (Inter-assay precision): The RSD of measurements conducted on different days, by different analysts, or with different equipment should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of this compound that can be quantitated with acceptable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1, with an RSD of ≤ 10%. |
| Robustness | The method should remain unaffected by small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). |
Table 2: Typical Validation Parameters for the DPD Colorimetric Method for Chlorine Analysis
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be free from interference from other oxidizing agents or compounds present in the sample matrix that could react with the DPD reagent. |
| Linearity | A linear calibration curve should be obtained over the expected range of chlorine concentrations. The correlation coefficient (r²) should be ≥ 0.995. |
| Range | The analytical range will depend on the specific test kit and instrument but should cover the required chlorine residual levels for the application. |
| Accuracy | The recovery of certified reference standards should be within ±10% of the true value. |
| Precision | - Repeatability: The RSD of replicate measurements of a standard solution should be ≤ 5.0%. - Intermediate Precision: The RSD of measurements across different analysts and/or days should be ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest concentration of chlorine that can be reliably distinguished from a blank sample. |
| Limit of Quantitation (LOQ) | The lowest concentration of chlorine that can be measured with a defined level of precision and accuracy. |
| Robustness | The method should be evaluated for its performance with variations in sample pH, temperature, and reaction time. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any analytical method. Below are generalized protocols for the validation experiments outlined in the tables above.
HPLC Method Validation Protocol for this compound (Illustrative)
1. Specificity:
-
Analyze blank samples (diluent), placebo samples, and samples spiked with known impurities and degradation products.
-
Compare the chromatograms to ensure no interfering peaks are present at the retention time of this compound.
-
Perform peak purity analysis using a photodiode array (PDA) detector on the this compound peak in a sample solution.
2. Linearity:
-
Prepare a series of at least five standard solutions of this compound covering the analytical range (e.g., 50% to 150% of the target concentration).
-
Inject each standard in triplicate and plot the mean peak area against the concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
3. Accuracy:
-
Prepare placebo samples spiked with this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples and calculate the percentage recovery for each level.
4. Precision:
-
Repeatability: Prepare six independent samples of this compound at 100% of the target concentration. Analyze the samples and calculate the RSD of the results.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different instrument. Compare the results from both studies and calculate the overall RSD.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Determine the LOD and LOQ based on the signal-to-noise ratio of the analyte peak in a series of diluted solutions.
-
Alternatively, calculate the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).
6. Robustness:
-
Introduce small, deliberate changes to the HPLC method parameters, one at a time.
-
Parameters to vary include:
-
Mobile phase composition (e.g., ±2% organic phase).
-
Column temperature (e.g., ±5°C).
-
Flow rate (e.g., ±0.1 mL/min).
-
pH of the mobile phase buffer (e.g., ±0.2 units).
-
-
Analyze a system suitability standard with each variation and evaluate the impact on the results.
DPD Method Validation Protocol
1. Specificity:
-
Analyze blank water samples and samples spiked with potential interfering substances (e.g., other halogens, metal ions, oxidizing agents).
-
Compare the results to a sample containing only chlorine to assess the degree of interference.
2. Linearity:
-
Prepare a series of at least five chlorine standards of known concentration.
-
Analyze each standard according to the DPD test procedure and record the absorbance or colorimetric reading.
-
Plot a calibration curve of absorbance versus concentration and determine the correlation coefficient.
3. Accuracy:
-
Analyze certified reference material (CRM) for chlorine at different concentrations within the analytical range.
-
Calculate the percentage recovery of the measured concentration compared to the certified value.
4. Precision:
-
Repeatability: Analyze a chlorine standard solution at a mid-range concentration for a minimum of ten replicates. Calculate the RSD of the measurements.
-
Intermediate Precision: Have a different analyst repeat the repeatability study on a different day. Calculate the overall RSD.
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):
-
Prepare a series of low-concentration chlorine standards.
-
The LOD is the lowest concentration that gives a response significantly different from the blank.
-
The LOQ is the lowest concentration that can be measured with acceptable precision (e.g., RSD ≤ 20%).
6. Robustness:
-
Evaluate the effect of variations in sample pH and temperature on the color development and stability.
-
Assess the impact of variations in the reaction time on the final reading.
Visualization of the Analytical Method Validation Workflow
The following diagram illustrates the logical workflow of validating an analytical method in a regulated environment, from defining the analytical requirements to the final implementation and ongoing monitoring of the method.
Caption: Logical workflow for analytical method validation.
By adhering to a systematic and well-documented validation process, researchers and drug development professionals can ensure the reliability and accuracy of their analytical data, thereby meeting the stringent requirements of regulatory agencies and ensuring product quality and safety.
References
Navigating the Analytical Landscape of o-Tolidine Sulfone: A Guide to Inter-Assay and Intra-Assay Precision
For researchers, scientists, and professionals in drug development, the precision of analytical methods is paramount for reliable and reproducible results. This guide delves into the inter-assay and intra-assay precision of analytical methods for o-Tolidine sulfone, providing a comparative overview of available data and methodologies.
Understanding Assay Precision
Before delving into the specifics of this compound, it is crucial to understand the concepts of intra-assay and inter-assay precision.
-
Intra-assay precision , also known as repeatability, measures the variation within a single analytical run. It is determined by analyzing the same sample multiple times within the same assay plate and under the same conditions. A low intra-assay coefficient of variation (CV) indicates high precision and consistency of the method within a single experiment.
-
Inter-assay precision , or reproducibility, assesses the variation between different analytical runs. This is typically evaluated by analyzing the same sample on different days, with different operators, or using different batches of reagents. A low inter-assay CV demonstrates the robustness and long-term reliability of the analytical method.
Methods for the Analysis of o-Tolidine and its Derivatives
While specific data on the inter- and intra-assay precision of methods exclusively for This compound is not extensively available in publicly accessible scientific literature, we can draw insights from the well-established methods for its parent compound, o-tolidine . These methods are often colorimetric or chromatographic in nature.
Colorimetric Methods: The reaction of o-tolidine with certain oxidizing agents produces a colored product, the intensity of which can be measured spectrophotometrically to determine its concentration.
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of o-tolidine and its related compounds.
Comparative Analysis of Assay Precision
Due to the limited availability of direct comparative studies on this compound, a comprehensive data table summarizing its inter- and intra-assay precision across various methods cannot be constructed at this time. However, for the broader analysis of aromatic amines like o-tolidine, the following general precision expectations can be considered:
| Method Type | Analyte | Typical Intra-Assay CV (%) | Typical Inter-Assay CV (%) |
| Colorimetric | o-Tolidine | < 10% | < 15% |
| HPLC | o-Tolidine | < 5% | < 10% |
Note: These are generalized values and the actual precision of a specific assay can vary depending on the protocol, instrumentation, and laboratory conditions.
Experimental Protocols: A Foundational Approach
Workflow for Assessing Inter-Assay and Intra-Assay Precision
Workflow for determining inter-assay and intra-assay precision.
Conclusion
The direct assessment of inter-assay and intra-assay precision for this compound methods is hampered by a lack of specific published data. However, by understanding the principles of assay precision and examining the established methods for the parent compound, o-tolidine, researchers can establish a strong foundation for developing and validating robust analytical methods for this compound. The provided workflow serves as a general guideline for such validation studies, emphasizing the importance of meticulous experimental design and statistical analysis to ensure the reliability and reproducibility of results in a research and drug development setting. Further research and publication of validation data for this compound-specific assays are crucial to advance the analytical capabilities for this compound.
A Comparative Guide: o-Tolidine Colorimetric Assays Versus Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, the choice of methodology is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of the classic o-Tolidine-based colorimetric assays and the advanced technique of mass spectrometry. While both can be employed for the detection of specific substances, they operate on fundamentally different principles, leading to significant disparities in their performance, specificity, and applicability. This comparison will focus on two key applications where o-Tolidine has historically been used: the determination of residual chlorine and the detection of occult blood.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key performance characteristics of o-Tolidine assays and mass spectrometry for the specified applications.
| Feature | o-Tolidine Assay | Mass Spectrometry (MS) |
| Principle | Colorimetric reaction | Mass-to-charge ratio measurement |
| Specificity | Lower; prone to interference from other oxidizing agents (for chlorine) or peroxidases (for occult blood). | Higher; can distinguish between isotopes and identify specific molecules with high confidence. |
| Sensitivity | Generally lower, in the parts per million (ppm) range for chlorine. | Very high, capable of detecting substances at parts per billion (ppb) or even parts per trillion (ppt) levels. |
| Quantitation | Semi-quantitative to quantitative, relies on visual comparison or spectrophotometry. | Highly quantitative, with a wide dynamic range. |
| Throughput | High; suitable for rapid field testing. | Lower for individual sample preparation, but high-throughput systems with automation are available. |
| Cost (Instrument) | Low | High |
| Cost (Per Sample) | Low | High |
| Expertise Required | Minimal for basic tests. | Significant expertise in instrument operation and data analysis is necessary. |
Experimental Protocols: A Look at the Methodologies
o-Tolidine Assay for Residual Chlorine
The o-Tolidine test for residual chlorine is a colorimetric method based on the oxidation of o-Tolidine by chlorine, which produces a yellow-colored holoquinone. The intensity of the color is proportional to the concentration of chlorine.
Protocol:
-
Sample Collection: A water sample is collected in a clean, chlorine-demand-free container.
-
Reagent Addition: A specified amount of o-Tolidine reagent is added to a known volume of the water sample.
-
Color Development: The solution is mixed and allowed to stand for a specific period for the color to develop.
-
Measurement: The intensity of the yellow color is compared against a set of color standards or measured using a photometer at a specific wavelength (e.g., 440 nm). The result is typically expressed as mg/L or ppm of chlorine.[1]
Mass Spectrometry for Chlorine-Containing Compounds
Mass spectrometry identifies and quantifies compounds by measuring their mass-to-charge ratio (m/z). For chlorine, its distinct isotopic pattern (35Cl and 37Cl in an approximate 3:1 ratio) provides a unique signature for identification.
Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer. For volatile compounds, this might be via gas chromatography (GC-MS); for non-volatile compounds in a liquid, liquid chromatography (LC-MS) is used.
-
Ionization: The molecules in the sample are ionized in the ion source (e.g., by electron impact or electrospray ionization).
-
Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at each m/z value. The characteristic isotopic pattern of chlorine confirms its presence. Quantification is achieved by comparing the signal intensity to that of a known standard.
o-Tolidine Assay for Fecal Occult Blood
This test relies on the pseudoperoxidase activity of the heme portion of hemoglobin. In the presence of a peroxide (like hydrogen peroxide), heme catalyzes the oxidation of a chromogen (o-Tolidine), resulting in a color change (typically blue).
Protocol:
-
Sample Application: A small amount of the fecal sample is applied to a guaiac paper slide.[2]
-
Reagent Addition: A developer solution containing hydrogen peroxide is added to the back of the slide.
-
Observation: The appearance of a blue color within a specified time indicates a positive result for occult blood.[2]
Mass Spectrometry for Hemoglobin Detection
Mass spectrometry can directly detect the protein components of blood, such as hemoglobin, with high specificity. This is typically achieved using "bottom-up" proteomics approaches.
Protocol:
-
Protein Extraction: Proteins are extracted from the fecal sample.
-
Digestion: The extracted proteins are enzymatically digested (e.g., with trypsin) into smaller peptides.
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (MS/MS). In the mass spectrometer, peptides are ionized, selected, fragmented, and the fragment ions are analyzed.
-
Data Analysis: The resulting fragmentation patterns are compared against a protein database to identify peptides specific to hemoglobin. Quantification can be performed using various methods, including label-free quantification or by using isotopically labeled internal standards.
Visualization of Workflows
Caption: Experimental workflows for o-Tolidine assays and mass spectrometry.
Signaling Pathways and Logical Relationships
Caption: Logical comparison of colorimetric assays and mass spectrometry.
References
A Comparative Evaluation of Synthesis Routes for o-Tolidine Sulfone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known synthesis routes for o-Tolidine sulfone (3,7-diamino-2,8-dimethyldibenzothiophene-5,5-dioxide), a valuable intermediate in the synthesis of dyes, pharmaceuticals, and high-performance polymers. Due to the proprietary nature of industrial chemical synthesis, publicly available, detailed experimental data for multiple distinct routes is limited. This document focuses on the most established and well-documented method—direct sulfonation of o-tolidine—and discusses potential alternative pathways.
Primary Synthesis Route: Direct Sulfonation of o-Tolidine
The most prevalent method for synthesizing this compound is the direct sulfonation of o-tolidine using fuming sulfuric acid. This process is a classic example of electrophilic aromatic substitution.[1]
Experimental Protocol
The following protocol is based on a multi-step synthesis and purification process detailed in a Japanese patent.[2]
Step 1: Sulfonation of o-Tolidine
-
o-Tolidine is reacted with fuming sulfuric acid. The molar ratio of sulfur trioxide in the fuming sulfuric acid to o-tolidine is a critical parameter, with a ratio of at least 4:1 being preferable for an efficient reaction.[1][2]
-
The reaction mixture is heated to a temperature of 80-85°C. Careful temperature control is crucial to prevent the formation of by-products such as o-tolidine sulfonesulfonic acid.[1][2]
Step 2: Precipitation of this compound Sulfate
-
The reaction mixture is cooled and then added to a large volume of ice water.
-
This causes the precipitation of this compound as its sulfate salt.
-
The precipitate is collected by filtration, which also serves to remove soluble impurities.[2]
Step 3: Formation of Crude this compound
-
The collected this compound sulfate is suspended in water.
-
The suspension is then made alkaline to form crude this compound, which is subsequently separated.[1][2]
Step 4: Purification of this compound
-
The crude this compound is suspended in water and acidified.
-
The pH of the suspension is then carefully adjusted to precipitate the purified this compound.[1][2]
-
The purified product is collected by filtration, washed, and dried.
Data Presentation
| Parameter | Value | Reference |
| Starting Material | o-Tolidine | [1][2] |
| Reagent | Fuming Sulfuric Acid | [1][2] |
| Reaction Temperature | 80-85°C | [2] |
| Yield | 94.5% | [2] |
| Purity (HPLC) | 98.7% (total of three isomers) | [2] |
| Key By-product | o-Tolidine sulfonesulfonic acid | [2] |
Experimental Workflow
Caption: Synthesis and purification workflow for this compound.
Potential Alternative Synthesis Routes
While the direct sulfonation of o-tolidine is the most established method, modern organic synthesis offers several potential alternative pathways for the formation of aryl sulfones. These methods, however, have not been specifically detailed in the literature for the synthesis of this compound.
Transition Metal-Catalyzed Sulfonylation
-
Concept: This approach involves the use of a transition metal catalyst to facilitate the direct C-H sulfonylation of the aromatic rings of o-tolidine. This method could potentially offer a more controlled and milder reaction pathway compared to the use of fuming sulfuric acid.
-
Advantages: Potentially higher selectivity and milder reaction conditions.
-
Challenges: The development of a suitable catalyst system for the specific substrate and the potential for catalyst poisoning by the amino groups on o-tolidine would need to be addressed.
Electrochemical Synthesis
-
Concept: Electrochemical methods can be employed for the synthesis of sulfones, often avoiding the need for harsh chemical oxidants. This could involve the electrochemical oxidation of a suitable sulfur-containing precursor in the presence of o-tolidine.
-
Advantages: Environmentally friendly ("green") approach with high efficiency.
-
Challenges: Requires specialized electrochemical equipment and optimization of reaction parameters such as electrode materials, solvent, and electrolyte.
Synthesis via a Bis-Organometallic Intermediate
-
Concept: A hypothetical, more direct approach could involve the formation of a bis-organometallic derivative of o-tolidine (e.g., a bis-Grignard or bis-organolithium reagent). This intermediate could then be reacted with a sulfur dioxide equivalent, such as sulfuryl chloride (SO₂Cl₂) or a DABSO (1,4-diazabicyclo[2.2.2]octane) adduct of sulfur dioxide, followed by intramolecular cyclization to form the sulfone bridge.
-
Advantages: Potentially a more direct route to the dibenzothiophene core structure.
-
Challenges: The synthesis and stability of the bis-organometallic derivative of o-tolidine could be challenging.
Logical Relationship of Synthesis Routes
Caption: Established vs. potential synthesis routes for this compound.
Conclusion
The direct sulfonation of o-tolidine with fuming sulfuric acid remains the most practical and well-documented method for the synthesis of this compound, offering high yields and purity after a multi-step purification process. While alternative, more modern synthetic methodologies for aryl sulfone formation exist, their specific application to the synthesis of this compound has not been extensively reported. Future research in this area could focus on adapting these newer methods to provide more environmentally benign and potentially more efficient pathways to this important chemical intermediate. Researchers should exercise caution and adhere to strict safety protocols when working with fuming sulfuric acid, as it is a highly corrosive and reactive substance.
References
A Comparative Analysis of o-Tolidine Sulfone-Based Sensors and Their Alternatives in Analytical Chemistry
A detailed guide for researchers and drug development professionals assessing the specificity and selectivity of analytical sensors. This report provides a comparative analysis of the hypothesized performance of o-Tolidine sulfone-based sensors against established alternatives for chlorine and occult blood detection, supported by available experimental data and detailed methodologies.
Introduction
The development of sensitive and selective sensors is paramount in various fields, including environmental monitoring, clinical diagnostics, and drug development. Historically, o-Tolidine has been utilized as a chromogenic reagent for the detection of residual chlorine in water and for identifying occult blood. However, its use has been curtailed due to its carcinogenic properties. This has led to the exploration of safer and more efficient alternatives. This guide assesses the potential of this compound, a sulfonated derivative of o-Tolidine, as a sensing agent and provides a comprehensive comparison with currently employed analytical methods. Due to the limited direct experimental data on this compound as a sensor, its performance characteristics are inferred based on the known properties of o-Tolidine and the general effects of sulfonation on aromatic compounds.
I. This compound: A Hypothesized Sensor Profile
This compound is synthesized via the sulfonation of o-Tolidine. While primarily documented as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals, its structural similarity to o-Tolidine suggests potential as a chromogenic indicator.
Inferred Properties and Signaling Pathway
The sensing mechanism of o-Tolidine is based on its oxidation, which results in a colored product. It is hypothesized that this compound would follow a similar oxidative pathway. The introduction of sulfone groups is expected to modulate the electronic properties of the molecule, potentially influencing its redox potential and the spectral characteristics of its oxidized form.
Hypothesized Signaling Pathway for this compound
Caption: Hypothesized oxidative signaling pathway for an this compound-based sensor.
The sulfonation of aromatic compounds generally increases their water solubility and can shift their absorption spectra. It is plausible that this compound would be more water-soluble than its parent compound, which could be advantageous for aqueous-based assays. The electron-withdrawing nature of the sulfone group might increase the redox potential, making it more selective but potentially less sensitive than o-Tolidine.
II. Comparative Analysis: Detection of Residual Chlorine
The disinfection of water with chlorine is a critical public health measure, and monitoring residual chlorine levels is essential. o-Tolidine was a standard reagent for this purpose, but has been largely replaced.
Performance Comparison of Chlorine Sensors
| Sensor/Method | Principle | Limit of Detection (LOD) | Specificity | Advantages | Disadvantages |
| This compound (Hypothesized) | Colorimetric (Oxidation) | Unknown | Potentially higher than o-Tolidine | Expected higher water solubility, potentially safer | Lack of experimental data, performance is speculative |
| o-Tolidine | Colorimetric (Oxidation) | ~10 µg/L | Prone to interferences from other oxidizing agents (e.g., manganese, nitrites) | Simple, low cost | Carcinogenic , unstable color, affected by pH and temperature |
| N,N-diethyl-p-phenylenediamine (DPD) | Colorimetric (Oxidation) | ~10-20 µg/L | Good, but can be affected by other oxidants | EPA-approved method, stable color, distinguishes between free and combined chlorine | Reagent stability can be an issue, more complex procedure than o-Tolidine |
| 3,3',5,5'-Tetramethylbenzidine (TMB) | Colorimetric (Oxidation) | 2-4 µg/L[1] | High selectivity for chlorine[2] | High sensitivity, safer than o-Tolidine[1][2] | Can be less stable than DPD in some formulations |
Experimental Protocols for Chlorine Detection
o-Tolidine Method (Historical Reference)
-
Reagent Preparation: Dissolve o-Tolidine dihydrochloride in hydrochloric acid.
-
Sample Preparation: Collect the water sample to be tested.
-
Reaction: Add a small volume of the o-Tolidine reagent to the water sample.
-
Detection: Observe the development of a yellow color, the intensity of which is proportional to the chlorine concentration. Measure the absorbance spectrophotometrically at a specific wavelength (typically around 435 nm).
DPD Method (Standard Alternative)
-
Reagent Preparation: Use commercially available DPD reagents, typically in powder or tablet form.
-
Sample Preparation: Collect the water sample. For total chlorine, potassium iodide is added.
-
Reaction: Add the DPD reagent to the sample, which reacts with chlorine to produce a magenta color.
-
Detection: Measure the absorbance of the magenta solution at approximately 515 nm.
Experimental Workflow for Chlorine Analysis
Caption: Comparative experimental workflow for chlorine detection using o-Tolidine and DPD methods.
III. Comparative Analysis: Detection of Occult Blood
The detection of fecal occult blood is a crucial screening tool for colorectal cancer. o-Tolidine-based tests were historically used but have been superseded by safer and more specific methods.
Performance Comparison of Occult Blood Tests
| Test Method | Principle | Sensitivity for Colorectal Cancer | Specificity for Colorectal Cancer | Advantages | Disadvantages |
| This compound (Hypothesized) | Colorimetric (Peroxidase-like activity) | Unknown | Unknown | Expected higher water solubility, potentially safer than o-Tolidine | No experimental data, performance is speculative |
| o-Tolidine-based gFOBT (Historical) | Colorimetric (Peroxidase-like activity) | Variable, generally lower than FIT | Lower than FIT, prone to false positives from diet and drugs | Inexpensive, simple to perform | Carcinogenic reagent , requires dietary restrictions, low sensitivity for polyps |
| Guaiac-based Fecal Occult Blood Test (gFOBT) | Colorimetric (Peroxidase-like activity) | 59% (95% CI 55% to 64%)[3] | 98% (95% CI 98% to 99%)[3] | Inexpensive, widely available | Requires dietary and medication restrictions to avoid false positives, lower sensitivity than FIT[3] |
| Fecal Immunochemical Test (FIT) | Immunoassay (Detects human globin) | 89% (95% CI 80% to 95% at 10 µg Hb/g cut-off)[3] | 94% (95% CI 92% to 95% at 10 µg Hb/g cut-off)[3] | High sensitivity and specificity for human blood[4], no dietary restrictions required[5] | More expensive than gFOBT, may be less sensitive for upper GI bleeding |
Experimental Protocols for Occult Blood Detection
Guaiac-based Fecal Occult Blood Test (gFOBT)
-
Sample Collection: A small stool sample is collected by the patient.
-
Application: The sample is smeared onto a guaiac-impregnated paper card.
-
Development: A developer solution containing hydrogen peroxide is added to the back of the card.
-
Detection: A blue color change indicates the presence of hemoglobin, which has peroxidase-like activity.
Fecal Immunochemical Test (FIT)
-
Sample Collection: A stool sample is collected using a specific collection device.
-
Extraction: The collection device is inserted into a buffer-filled tube to extract hemoglobin.
-
Analysis: The buffer is analyzed using an automated immunoassay that specifically detects the globin portion of human hemoglobin.
Logical Relationship for Occult Blood Test Selection
Caption: Decision-making flowchart for selecting an appropriate fecal occult blood test.
Conclusion
While the lack of direct experimental data on this compound-based sensors necessitates a hypothetical assessment, this guide provides a framework for its potential performance based on established chemical principles. The sulfonation of o-Tolidine is likely to enhance its water solubility and may improve its selectivity, but could potentially decrease its sensitivity.
For the detection of residual chlorine, DPD and TMB have emerged as superior alternatives to o-Tolidine, offering better safety profiles, higher sensitivity, and greater specificity. TMB, in particular, shows a very low limit of detection.[1]
In the context of occult blood screening, the fecal immunochemical test (FIT) is now the preferred method over guaiac-based tests due to its higher sensitivity and specificity for human hemoglobin and the absence of dietary restrictions.[3][4]
Future research should focus on the synthesis and characterization of this compound to experimentally validate its potential as a sensor and to determine if its performance characteristics offer any advantages over the currently established and safer alternatives. Until such data is available, the use of DPD, TMB, and FIT remains the recommended best practice for their respective applications.
References
- 1. 3,3′,5,5′-tetramethylbenzidine as multi-colorimetric indicator of chlorine in water in line with health guideline values - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Guaiac‐based faecal occult blood tests versus faecal immunochemical tests for colorectal cancer screening in average‐risk individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Faecal immunochemical tests versus guaiac faecal occult blood tests: what clinicians and colorectal cancer screening programme organisers need to know - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stool Occult Blood Tests - Digestive Disorders - MSD Manual Consumer Version [msdmanuals.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
